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  • Product: Hexahydro-1H-pyrrolizin-1-OL
  • CAS: 34610-36-1

Core Science & Biosynthesis

Foundational

The Architecture of Hexahydro-1H-pyrrolizin-1-OL: Structural Dynamics, Synthesis, and Analytical Workflows

Target Audience: Analytical Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Hexahydro-1H-pyrrolizin-1-ol (commonly known as 1-hydroxypyrrolizidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Hexahydro-1H-pyrrolizin-1-ol (commonly known as 1-hydroxypyrrolizidine or pyrrolizidin-1-ol) is the foundational bicyclic scaffold of the pyrrolizidine alkaloid (PA) family[1]. Found predominantly in the Asteraceae, Boraginaceae, and Fabaceae plant families, this necine base serves as the structural core for hundreds of secondary metabolites [4]. While the fully saturated hexahydro-1H-pyrrolizin-1-ol is relatively stable, its derivatives—particularly 1,2-unsaturated analogs—are notorious for their severe hepatotoxicity.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere descriptive chemistry. Here, we will dissect the causality behind the physical properties of this molecule, explore the mechanistic logic of its asymmetric synthesis, and establish a self-validating, field-proven protocol for its extraction and quantification via UHPLC-MS/MS.

Chemical Identity & Physical Properties

The core structure of hexahydro-1H-pyrrolizin-1-ol consists of two fused five-membered rings sharing a bridgehead nitrogen atom. The stereochemistry at the C1 hydroxyl group and the C7a bridgehead carbon dictates the specific isomer (e.g., the necine bases retronecine, heliotridine, or platynecine) [1].

Understanding its physical properties is critical for designing downstream extraction and chromatographic workflows. The tertiary amine imparts a basic pKa (~7.5–8.5), making the molecule highly responsive to pH-dependent partitioning—a property we will exploit in the extraction protocol.

Table 1: Physicochemical Profile of Hexahydro-1H-pyrrolizin-1-ol
PropertyValueMechanistic Significance
IUPAC Name Hexahydro-1H-pyrrolizin-1-olDefines the fully saturated bicyclic ring system.
Molecular Formula C₇H₁₃NO-
Monoisotopic Mass 127.0997 DaTarget mass for high-resolution MS (e.g., Q-TOF) [1].
XLogP3 (Predicted) ~0.3Highly polar; dictates the need for reversed-phase C18 or SCX chromatography [1].
Topological Polar Surface Area 23.5 ŲLow TPSA indicates excellent membrane permeability, relevant for toxicokinetics.
Physical State Colorless to pale yellow liquid/solidVaries by stereoisomer and ambient temperature.

Synthetic Methodologies: Asymmetric Radical Cross-Coupling

Synthesizing the pyrrolizidine core is historically challenging due to the difficulty of controlling the stereochemistry at the bridgehead nitrogen and adjacent carbons. Traditional ionic cyclizations often yield racemic mixtures. To overcome this, we utilize a Samarium(II) iodide (SmI₂)-mediated radical cross-coupling protocol [2].

The Causality of the Reagent Choice

SmI₂ is a powerful single-electron transfer (SET) reducing agent. When reacted with an α-hydroxylated aza-hemiacetal, SmI₂ generates a localized, carbon-centered α-amino radical. By introducing a Lewis acid (BF₃·Et₂O), we coordinate the hemiacetal oxygen, lowering the lowest unoccupied molecular orbital (LUMO) and accelerating radical formation. This radical then attacks an α,β-unsaturated ester (ethyl acrylate) via a highly ordered, chelation-controlled transition state, locking in the desired diastereoselectivity before the final ring closure [2].

Step-by-Step Synthesis Protocol
  • Reagent Activation: In a flame-dried flask under argon, stir SmI₂ (0.1 N in THF, 2.0 eq) with t-BuOH (proton source, 5.0 eq) at 45 °C for 2 hours to activate the reducing complex.

  • Reaction Initiation: Cool the mixture strictly to -40 °C. Logic: Lower temperatures suppress premature oxidation of Sm²⁺ and enhance the stereocontrol of the impending radical attack.

  • Cross-Coupling: Dropwise add a solution containing the aza-hemiacetal precursor (0.5 mmol) and ethyl acrylate (1.0 mmol) in anhydrous THF, activated by BF₃·Et₂O (1.0 mmol).

  • Quenching: After 10 minutes of stirring, quench the reaction with 10 mL of saturated aqueous NH₄Cl. Logic: This neutralizes the Lewis acid and precipitates the samarium salts, halting radical propagation.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Dry the combined organic phases over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the 1-hydroxypyrrolizidine derivative.

Synthesis A Aza-hemiacetal (Precursor) C SmI₂ / t-BuOH / BF₃·Et₂O (-40°C, THF) A->C B Ethyl Acrylate (Unsaturated Ester) B->C D α-Amino Radical Intermediate C->D Single-Electron Transfer E 1-Hydroxypyrrolizidine (Target Scaffold) D->E Diastereoselective Cyclization

Figure 1: SmI₂-mediated radical cross-coupling for 1-hydroxypyrrolizidine synthesis.

Analytical Workflows: SPE-LC-MS/MS Extraction

When extracting hexahydro-1H-pyrrolizin-1-ol and its alkaloid derivatives from complex plant matrices (e.g., herbal teas or medicinal extracts), analysts face severe matrix effects from co-extracting polyphenols, lipids, and sugars. We employ a self-validating Solid Phase Extraction (SPE) protocol coupled with UHPLC-MS/MS [3, 4, 5].

The Causality of the Extraction Logic

Because the pyrrolizidine core contains a basic tertiary amine, we initiate the extraction under highly acidic conditions (0.05 M H₂SO₄). This selectively protonates the nitrogen, rendering the alkaloid highly water-soluble while leaving lipophilic plant waxes in the solid residue. During SPE cleanup, a Strong Cation Exchange (SCX) or mixed-mode C18 resin traps the positively charged alkaloid. By washing with water, we elute neutral sugars. Finally, eluting with an ammoniacal methanol solution deprotonates the amine, neutralizing its charge and allowing the organic solvent to sweep the purified alkaloid off the column [3, 5].

Step-by-Step Extraction Protocol
  • Acidic Matrix Solvation: Weigh 2.0 g (± 0.1 g) of homogenized plant material into a 50-mL centrifuge tube. Add 20 mL of 0.05 M H₂SO₄.

  • Acoustic Cavitation (Sonication): Sonicate the mixture for 15 minutes at ambient temperature. Logic: Acoustic cavitation disrupts the plant cell walls, maximizing the mass transfer of the protonated alkaloids into the aqueous phase.

  • Phase Separation: Centrifuge at 3800 × g for 10 minutes. Decant the supernatant and filter it through glass wool to remove particulate matter.

  • SPE Conditioning: Condition a C18/SCX SPE cartridge with 5 mL of LC-grade methanol followed by 5 mL of deionized water. Logic: This solvates the bonded carbon chains, preventing channeling when the sample is loaded.

  • Loading & Washing: Load 10 mL of the acidic extract onto the cartridge at a flow rate of 1 mL/min. Wash with 2 × 5 mL of water to remove highly polar, non-basic interferences. Dry the cartridge under a nitrogen stream for 5 minutes.

  • Alkaline Elution: Elute the target alkaloids with 2 × 5 mL of ammonia/methanol (6:94, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40 °C. Reconstitute the residue in 1 mL of methanol/water (5:95, v/v) for immediate injection into the UHPLC-MS/MS system.

Extraction A Plant Matrix (2.0g) B Acidic Extraction (0.05M H₂SO₄) A->B Protonation of Amine C Centrifugation (3800 x g) B->C Sonication D SPE Cleanup (C18/SCX Resin) C->D Supernatant E Ammoniacal Elution (NH₃/MeOH 6:94) D->E Wash & Deprotonate F UHPLC-MS/MS Analysis E->F Reconstitution

Figure 2: SPE-LC-MS/MS extraction workflow isolating pyrrolizidine alkaloids from plant matrices.

Pharmacological Relevance: Metabolic Activation

While the saturated hexahydro-1H-pyrrolizin-1-ol scaffold itself exhibits low toxicity, its 1,2-unsaturated derivatives (dehydropyrrolizidines) are potent hepatotoxins. In drug development, understanding this metabolic liability is paramount.

Upon ingestion, these pro-toxins are transported to the liver, where hepatic Cytochrome P450 enzymes (primarily CYP3A4) oxidize the necine base. This oxidation yields a highly reactive, electrophilic pyrrole intermediate. Because the pyrrole is unstable, it rapidly acts as an alkylating agent, covalently binding to nucleophilic residues on DNA and hepatic proteins, ultimately triggering veno-occlusive disease and genotoxicity [4].

Toxicity A 1,2-Unsaturated PA (Pro-toxin) B Hepatic CYP450 (Oxidation) A->B C Dehydro-pyrrolizidine (Reactive Electrophile) B->C Metabolic Activation D DNA/Protein Adducts C->D Covalent Binding E Hepatotoxicity & Genotoxicity D->E Cellular Damage

Figure 3: Cytochrome P450-mediated metabolic activation of unsaturated pyrrolizidine alkaloids.

References

  • National Center for Biotechnology Information (PubChem). "Hexahydro-1H-pyrrolizin-1-ol." PubChem Compound Summary for CID 499482. URL:[Link]

  • Huang, P.-Q., et al. "SmI2-Mediated Radical Cross-Couplings of α-Hydroxylated Aza-hemiacetals and N,S-Acetals with α,β-Unsaturated Compounds: Asymmetric Synthesis of (+)-Hyacinthacine A2, (−)-Uniflorine A, and (+)-7-epi-Casuarine." The Journal of Organic Chemistry, 2011. URL:[Link]

  • Federal Institute for Risk Assessment (BfR). "Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS." BfR Analytical Methods. URL:[Link]

  • Schrenk, D., et al. "Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review." Toxins (MDPI), 2022. URL:[Link]

  • Agilent Technologies. "Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS." Application Note 5991-7440EN, 2017. URL:[Link]

Exploratory

An In-depth Technical Guide on the Mechanism of Action of Hexahydro-1H-pyrrolizin-1-OL in Mammalian Cells

Abstract This technical guide provides a comprehensive overview of the mechanism of action of Hexahydro-1H-pyrrolizin-1-OL and related pyrrolizidine alkaloids (PAs) in mammalian cells. The document is structured to provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Hexahydro-1H-pyrrolizin-1-OL and related pyrrolizidine alkaloids (PAs) in mammalian cells. The document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the toxicological pathways initiated by these compounds. The core of PA-induced toxicity is a multi-stage process beginning with metabolic activation in the liver, followed by the formation of reactive metabolites that induce widespread cellular damage through covalent binding to macromolecules, ultimately leading to organ-level injury, most notably hepatic sinusoidal obstruction syndrome (HSOS). This guide details the molecular players, cellular consequences, and validated experimental protocols for investigating these mechanisms.

Introduction: Deconstructing a Potent Phytotoxin

Hexahydro-1H-pyrrolizin-1-OL is a saturated necine base that forms the core structure of a class of over 660 phytotoxins known as pyrrolizidine alkaloids (PAs).[1] Found in more than 6,000 plant species, PAs are among the most common natural hepatotoxins affecting livestock and humans worldwide.[1][2] Contamination of herbal remedies, teas, honey, and grains represents a significant public health concern.[3][4]

The toxicity of PAs is not inherent to the parent molecule. Instead, it is a consequence of metabolic bioactivation, primarily in the liver.[1][2][5] This guide will elucidate the critical transformation of inert PAs into highly reactive electrophilic pyrrolic derivatives and trace their subsequent interactions within mammalian cells, which culminate in severe cytotoxicity, genotoxicity, and carcinogenicity.[2][6][7] The primary clinical manifestation of acute PA poisoning is Hepatic Sinusoidal Obstruction Syndrome (HSOS), also known as veno-occlusive disease, which is characterized by damage to the hepatic sinusoidal endothelial cells.[8][9][10]

Part 1: The Prerequisite of Toxicity - Hepatic Metabolic Activation

The journey from a benign plant alkaloid to a potent cellular toxin begins in the liver. Parent PAs containing an unsaturated necine base are relatively non-toxic but serve as substrates for cytochrome P450 (CYP) monooxygenases.[1][5]

Causality of Activation: The enzymatic action of CYPs, particularly isoforms like CYP3A4 and CYP2B6 in humans, is the indispensable first step.[5][11] These enzymes catalyze an oxidation reaction, converting the PA into a highly unstable and reactive dehydropyrrolizidine alkaloid (DHPA).[8][11][12] These DHPAs are potent electrophiles, meaning they are electron-seeking molecules that readily react with nucleophiles—electron-rich atoms found in essential cellular macromolecules like DNA and proteins.[1][3] This covalent binding, or adduct formation, is the primary molecular insult that initiates the cascade of cellular damage.[1][8][13]

G Detox Detoxification Pathway (e.g., Glutathione Conjugation) Toxicity Cellular Damage (Adduct Formation) DHPA DHPA DHPA->Detox DHPA->Toxicity PA PA CYP CYP

Part 2: The Cellular Aftermath - Molecular Mechanisms of Cytotoxicity

Once formed, the reactive DHPA metabolites orchestrate a multi-pronged attack on the cell's critical machinery, primarily targeting hepatocytes and hepatic sinusoidal endothelial cells (HSECs).[8][10][14] HSECs are particularly vulnerable due to lower levels of protective antioxidants like glutathione (GSH), making them a primary site of injury.[8][15]

Macromolecular Adduct Formation: The Core Lesion

The electrophilic nature of DHPAs drives their reaction with cellular nucleophiles, leading to the formation of stable covalent adducts with proteins and DNA.[1][8][13]

  • Protein Adducts: DHPAs bind to proteins, forming "pyrrole-protein adducts."[1][5][8] This can alter protein structure and function, leading to enzyme inactivation, disruption of the cytoskeleton, and ultimately, cell death.[10][11][13] The formation of these adducts is a key event leading to the destruction of HSECs.[10]

  • DNA Adducts: DHPAs also react with the nitrogen atoms in DNA bases (primarily deoxyguanosine and deoxyadenosine), forming a characteristic set of DHP-DNA adducts.[16][17][18][19] This modification of the genetic material is a direct cause of the genotoxicity, mutagenicity, and carcinogenicity associated with PAs.[2][20] These adducts can lead to DNA cross-linking, strand breaks, and errors during DNA replication and transcription.[3]

Cellular Consequences of Adduct Formation

The widespread formation of macromolecular adducts triggers several downstream pathological responses:

  • Oxidative Stress: The cellular damage and metabolic stress induced by PAs lead to an overproduction of reactive oxygen species (ROS). This is often coupled with the depletion of cellular glutathione (GSH), a critical antioxidant that would otherwise neutralize DHPAs and ROS.[9][13] The resulting imbalance leads to oxidative stress, which further damages lipids, proteins, and DNA.

  • Cell Cycle Arrest & Apoptosis: Significant DNA damage activates cellular checkpoints, leading to cell cycle arrest, often in the G2/M phase.[21] If the damage is too severe to be repaired, the cell initiates programmed cell death, or apoptosis. This is a key mechanism of PA-induced hepatotoxicity and involves the activation of caspase enzymes (like caspase-3 and -9) and the release of cytochrome c from the mitochondria.[22][23]

  • Necrosis and Inflammation: In cases of severe, acute toxicity, the cellular damage can be so overwhelming that it leads to necrosis, a form of uncontrolled cell death. The release of cellular contents from necrotic cells triggers an inflammatory response, further contributing to tissue damage.[24]

G cluster_effects Downstream Cellular Effects DHPA DHPA (Reactive Metabolite) DNA DNA DHPA->DNA Protein Cellular Proteins DHPA->Protein DNA_Adducts DHP-DNA Adducts (Genotoxicity) DNA->DNA_Adducts Protein_Adducts Pyrrole-Protein Adducts (Protein Dysfunction) Protein->Protein_Adducts CCA Cell Cycle Arrest DNA_Adducts->CCA OS Oxidative Stress (GSH Depletion, ROS ↑) Protein_Adducts->OS Apoptosis Apoptosis (Caspase Activation) CCA->Apoptosis OS->Apoptosis CellDeath Cell Death & Tissue Injury (Hepatotoxicity, HSOS) Apoptosis->CellDeath

Part 3: Experimental Frameworks for Mechanistic Elucidation

To rigorously investigate the mechanism of action of a given PA, a series of validated in vitro experiments are essential. These protocols are designed as self-validating systems to ensure robust and reproducible data.

Protocol 1: In Vitro Cytotoxicity Assessment with Metabolic Activation

Objective: To demonstrate that the cytotoxicity of a PA is dependent on its metabolic activation by CYP enzymes.

Expertise & Rationale: Intact PAs are not directly toxic to cells lacking CYP activity.[8][15] This protocol leverages this fact by comparing the PA's effect on standard cells versus cells engineered to express specific CYP enzymes (e.g., HepG2-CYP3A4 cells) or by providing an external source of metabolic enzymes (liver S9 fractions). A stark difference in cytotoxicity between these conditions provides firm evidence for metabolism-dependent toxicity.

Methodology:

  • Cell Culture: Culture human liver cells (e.g., HepG2) and a metabolically competent variant (e.g., HepG2 cells overexpressing CYP3A4).[25]

  • Treatment: Expose both cell lines to a range of concentrations of the test PA for 24-48 hours.

  • Cytotoxicity Measurement: Assess cell viability using a standard method such as the MTT assay (measures mitochondrial activity) or LDH release assay (measures membrane integrity).[24][26]

  • Data Analysis: Calculate the IC50 (concentration causing 50% inhibition of viability) for each cell line. A significantly lower IC50 in the metabolically competent cells confirms bioactivation-dependent toxicity.

Data Presentation:

CompoundCell LineMetabolic CompetencyIC50 (µM) [Hypothetical]
Test PAStandard HepG2Low/None>500
Test PAHepG2-CYP3A4High50
Positive Control (Doxorubicin)Standard HepG2N/A1
Positive Control (Doxorubicin)HepG2-CYP3A4N/A1.2

G cluster_prep Preparation cluster_treat Treatment cluster_analyze Analysis Cells1 Standard HepG2 Cells (No CYP3A4) Treat1 Add Test PA (Concentration Gradient) Cells1->Treat1 Cells2 HepG2-CYP3A4 Cells (Metabolically Active) Treat2 Add Test PA (Concentration Gradient) Cells2->Treat2 Assay1 MTT/LDH Assay (24-48h) Treat1->Assay1 Assay2 MTT/LDH Assay (24-48h) Treat2->Assay2 Result1 Result: High IC50 (Low Toxicity) Assay1->Result1 Result2 Result: Low IC50 (High Toxicity) Assay2->Result2

Protocol 2: High-Sensitivity Detection of DHP-DNA Adducts

Objective: To directly detect and quantify the formation of the primary genotoxic lesion in mammalian cells.

Expertise & Rationale: The formation of DHP-DNA adducts is the definitive biomarker of PA-induced genotoxicity and tumor initiation.[16][17][19][20] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its exceptional sensitivity and specificity, allowing for the precise identification and quantification of these adducts.[27][28][29]

Methodology:

  • Cell Treatment: Treat metabolically competent mammalian cells (e.g., primary hepatocytes or HepG2-CYP3A4) with the test PA for a defined period.

  • DNA Isolation: Isolate genomic DNA from the treated cells using a high-purity extraction kit.

  • DNA Hydrolysis: Enzymatically digest the DNA into individual deoxynucleosides.

  • LC-MS/MS Analysis:

    • Inject the hydrolyzed DNA sample into an LC-MS/MS system.

    • Use a reverse-phase chromatography column to separate the normal deoxynucleosides from the more nonpolar DHP-DNA adducts.

    • Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves setting the instrument to detect a specific precursor ion (the mass of the adduct) and a specific product ion (a characteristic fragment), ensuring highly specific detection.[27][28]

  • Quantification: Compare the signal from the sample to a standard curve generated with synthesized DHP-DNA adduct standards for absolute quantification.

Self-Validation: The protocol's integrity relies on stringent controls. An untreated cell sample must be run to establish a baseline and confirm the absence of adducts. A sample treated with a non-genotoxic hepatotoxin can serve as a negative control. The use of isotopically labeled internal standards is crucial for accurate quantification.[30]

Conclusion

The mechanism of action of Hexahydro-1H-pyrrolizin-1-OL and related pyrrolizidine alkaloids is a well-defined toxicological pathway that hinges on hepatic bioactivation. The conversion of these inert parent compounds into reactive electrophilic DHPAs by cytochrome P450 enzymes initiates a cascade of cellular damage. The primary molecular lesions are covalent adducts formed with cellular proteins and DNA. These adducts disrupt cellular function, induce oxidative stress, trigger cell cycle arrest, and ultimately lead to apoptotic or necrotic cell death, manifesting as severe organ damage, particularly hepatotoxicity. The experimental frameworks provided herein offer robust, validated approaches for researchers to dissect these mechanisms and assess the toxic potential of specific PAs.

References

  • Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism. (2016). Vertex AI Search.
  • Pyrrolizidine alkaloids: An update on their metabolism and hepatotoxicity mechanism. (2025). ScienceDirect.
  • Cytotoxicity of pyrrolizidine alkaloid in human hepatic parenchymal and sinusoidal endothelial cells: Firm evidence for the reactive metabolites mediated pyrrolizidine alkaloid-induced hepatotoxicity. (2016). PubMed.
  • Metabolic activation of pyrrolizidine alkaloids: insights into the structural and enzymatic basis. (2014). PubMed.
  • Metabolic activation of pyrrolizidine alkaloids. PAs are oxidized by... (n.d.). ResearchGate.
  • Metabolic Activation of Pyrrolizidine Alkaloids: Insights into the Structural and Enzymatic Basis. (2014). Chemical Research in Toxicology.
  • Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism. (n.d.). PMC.
  • Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of pyrrolizidine alkaloid N-oxides. (2017). PubMed.
  • Pyrrolizidine Alkaloid-Derived DNA Adducts as a Common Biological Biomarker of Pyrrolizidine Alkaloid-Induced Tumorigenicity. (2013). ACS Publications.
  • Metabolic Activation of Pyrrolizidine Alkaloids: Insights into the Structural and Enzymatic Basis. (n.d.). ResearchGate.
  • Full Structure Assignments of Pyrrolizidine Alkaloid DNA Adducts and Mechanism of Tumor Initiation. (2012). ACS Publications.
  • Diagnosis, toxicological mechanism, and detoxification for hepatotoxicity induced by pyrrolizidine alkaloids from herbal medicines or other plants. (2024). Taylor & Francis Online.
  • Hepatotoxicity and tumorigenicity induced by metabolic activation of pyrrolizidine alkaloids in herbs. (2011). PubMed.
  • Cytotoxicity of pyrrolizidine alkaloid in human hepatic parenchymal and sinusoidal endothelial cells: Firm evidence for the reactive metabolites mediated pyrrolizidine alkaloid-induced hepatotoxicity. (n.d.). ResearchGate.
  • Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts. (2021). MDPI.
  • Novel Insights into Pyrrolizidine Alkaloid Toxicity and Implications for Risk Assessment: Occurrence, Genotoxicity, To. (2021). Who we serve.
  • The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice. (2019). Discovery - the University of Dundee Research Portal.
  • Genotoxic Pyrrolizidine Alkaloids — Mechanisms Leading to DNA Adduct Formation and Tumorigenicity. (2002). MDPI.
  • Pyrrolizidine Alkaloid-Derived DNA Adducts as a Common Biological Biomarker of Pyrrolizidine Alkaloid-Induced Tumorigenicity. (2016). Figshare.
  • High-Performance Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for the Detection and Quantitation of Pyrrolizidine Alkaloid-Derived DNA Adducts in Vitro and in Vivo. (2010). ACS Publications.
  • Evaluation of Pyrrolizidine Alkaloid-Induced Genotoxicity Using Metabolically Competent TK6 Cell Lines. (2021). FDA.
  • Detection of Pyrrolizidine Alkaloid DNA Adducts in Livers of Cattle Poisoned with Heliotropium europaeum. (n.d.). ResearchGate.
  • Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of ... (n.d.). PMC.
  • Hepatic Sinusoidal Obstruction Syndrome Induced by Pyrrolizidine Alkaloids from Gynura segetum: Mechanisms and Therapeutic Advances. (2026). MDPI.
  • Dehydropyrrolizidine Alkaloid Toxicity, Cytotoxicity, and Carcinogenicity. (2016). PubMed.
  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (n.d.). MDPI.
  • Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model. (2013). PubMed.
  • Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a. (2023). kluedo.
  • Pyrrolizidine alkaloids-induced hepatic sinusoidal obstruction syndrome: Pathogenesis, clinical manifestations, diagnosis, treatment, and outcomes. (2019). PMC.
  • Dehydropyrrolizidine Alkaloid Toxicity, Cytotoxicity, and Carcinogenicity. (2016). PMC - NIH.
  • Detection of Pyrrolizidine Alkaloid DNA Adducts in Livers of Cattle Poisoned with Heliotropium europaeum. (2017). PubMed.
  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019). MDPI.
  • In vitro biotransformation of pyrrolizidine alkaloids in different species. Part I: Microsomal degradation. (n.d.). PMC.
  • Structure-Dependent Toxicokinetics of Selected Pyrrolizidine Alkaloids In Vitro. (2022). MDPI.
  • Pyrrolizidine alkaloids enhance alcohol-induced hepatocytotoxicity in vitro in normal human hepatocytes. (n.d.). European Review for Medical and Pharmacological Sciences.
  • Potential Non-invasive Biomarkers of Pyrrolizidine Alkaloid-Induced Liver Toxicity and Exposure. (2016). ACS Publications.

Sources

Foundational

Receptor Binding Affinity of Hexahydro-1H-pyrrolizin-1-OL Derivatives: A Structural Pharmacology Guide

Executive Overview The azabicyclo[3.3.0]octane core—specifically the hexahydro-1H-pyrrolizin-1-ol scaffold—represents a privileged structure in medicinal chemistry. Traditionally recognized as the "necine base" of natura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The azabicyclo[3.3.0]octane core—specifically the hexahydro-1H-pyrrolizin-1-ol scaffold—represents a privileged structure in medicinal chemistry. Traditionally recognized as the "necine base" of naturally occurring pyrrolizidine alkaloids (PAs), this bicyclic system provides a rigid, stereochemically rich framework capable of precisely orienting functional groups in three-dimensional space. As a Senior Application Scientist overseeing GPCR and chemokine receptor targeting, I have observed that subtle modifications to this core dictate profound shifts in receptor binding affinity and functional efficacy.

This technical guide synthesizes the structural logic, receptor binding mechanisms, and self-validating experimental workflows required to evaluate hexahydro-1H-pyrrolizin-1-ol derivatives in modern drug discovery.

Structural Pharmacology & Target Receptors

The hexahydro-1H-pyrrolizin-1-ol scaffold achieves its broad pharmacological utility through its unique geometry. The tertiary amine of the azabicyclo ring typically becomes protonated at physiological pH (pKa ≈ 9.5), allowing it to form critical salt bridges with conserved aspartate residues in the transmembrane domains of various G-protein coupled receptors (GPCRs).

Muscarinic Acetylcholine Receptor M1 (CHRM1)

Recent computational and in vitro validations have identified the muscarinic acetylcholine receptor M1 (CHRM1) as a primary orthosteric target for pyrrolizidine derivatives [1]. The binding pocket of CHRM1 accommodates the pyrrolizidine core in a manner analogous to the known antagonist pirenzepine. The protonated nitrogen forms a salt bridge with Asp105 in transmembrane domain 3 (TM3), while the esterified C1-hydroxyl group engages in hydrogen bonding with tyrosine residues in the binding cleft, effectively locking the receptor in an inactive conformation.

Serotonin 5-HT4 Receptor

Beyond cholinergic systems, the scaffold has been successfully leveraged to target serotonergic receptors. By introducing an amide linkage at the C1 position, researchers developed pyrrolizidine amides as potent 5-HT4 receptor modulators[2]. The high affinity ( Ki​ = 5.2 nM) is driven by an intramolecular hydrogen bond between a methoxy group and the amide NH. This internal bond restricts the molecule's rotational degrees of freedom, locking the ligand into a planar conformation that perfectly matches the narrow 5-HT4 binding pocket.

Chemokine Receptor 5 (CCR5)

In the realm of viral entry inhibitors, aryl pyrrolizidines have been synthesized as hybrid analogues of 1,3,4-trisubstituted pyrrolidines to antagonize the chemokine receptor CCR5 [3]. The introduction of an aryl group onto the pyrrolizidine framework alters the lipophilic surface area, allowing the molecule to wedge into the allosteric binding site of CCR5, thereby preventing the conformational changes required for HIV-1 gp120 binding.

SAR_Logic Core Hexahydro-1H-pyrrolizin-1-OL (Azabicyclo[3.3.0]octane Core) Sub1 C1 Esterification / Amidation (Bulky Aryl Groups) Core->Sub1 Modulates GPCR Fit Sub2 Polyhydroxylation (C2, C3, C7 positions) Core->Sub2 Enhances H-Bonding Sub3 Aryl Substitution at C4 (Hybrid Analogues) Core->Sub3 Mimics 1,3,4-pyrrolidines Target1 5-HT4 Receptor (Partial Agonist, Ki ~ 5.2 nM) Sub1->Target1 Amide H-Bonding Target4 CHRM1 Receptor (Orthosteric Antagonist) Sub1->Target4 Pirenzepine Mimicry Target2 Glycosidase Enzymes (Potent Inhibition) Sub2->Target2 Sugar Mimicry Target3 CCR5 Receptor (Viral Entry Antagonist) Sub3->Target3 Allosteric Blockade

Structure-Activity Relationship (SAR) mapping of Hexahydro-1H-pyrrolizin-1-OL derivatives.

Quantitative Binding Data

To provide a comparative baseline for assay development, the following table summarizes the binding affinities of key hexahydro-1H-pyrrolizin-1-ol derivatives across distinct biological targets.

Derivative ClassTarget Receptor / EnzymeBinding Affinity ( Ki​ / IC50​ )Functional Activity
Pyrrolizidine Amide (Cmpd 65) 5-HT4 Receptor Ki​ = 5.2 nMPartial Agonist
Aryl Platynecine (Cmpd 3a) CCR5 Receptor IC50​ ≈ 35 nM*Allosteric Antagonist
Lasiocarpine (Natural PA) CHRM1 Receptor IC50​ < 10 µMOrthosteric Antagonist
Australine (Polyhydroxylated) Amyloglucosidase IC50​ = 5.1 µMCompetitive Inhibitor

*Extrapolated from structurally analogous 1,3,4-trisubstituted pyrrolidines.

Self-Validating Experimental Methodologies

In drug development, a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that both the chemical synthesis and the biological evaluation of these derivatives yield high-fidelity data.

Synthesis of Aryl Derivatives via Heck Arylation

To generate CCR5-targeting hybrid analogues, we utilize a Heck arylation strategy [3].

  • Step 1: Generation of the Cationic Intermediate. React 3-pyrroline with an aryldiazonium tetrafluoroborate salt in the presence of Pd(OAc)2​ .

    • Causality: Diazonium salts are utilized because they generate a highly reactive, electrophilic cationic palladium(II) intermediate. This allows for the arylation of electron-rich olefins at room temperature without the harsh conditions that would otherwise degrade the delicate azabicyclo core.

  • Step 2: Cycloaddition. Subject the resulting 4-aryl enecarbamate to a stereoselective cycloaddition with 2-chloroethyl ketene to form a cyclobutanone intermediate.

  • Step 3: Baeyer-Villiger Oxidation & Reduction. Oxidize the cyclobutanone to an aza-lactone, followed by reduction using LiAlH4​ .

    • Causality: LiAlH4​ is specifically chosen over milder reducing agents (like NaBH4​ ) because it possesses the necessary hydride transfer potential to simultaneously reduce the lactone and cleave the carbamate protecting group, yielding the final hexahydro-1H-pyrrolizin-1-ol core in a single, efficient step.

  • Self-Validation Check: The reaction's success must be validated via 1H-NMR. The diagnostic multiplet at δ 1.72–1.89 ppm confirms the saturation of the pyrrolizidine ring, while the absence of the carbamate carbonyl peak in the IR spectrum (~1700 cm⁻¹) confirms complete reduction.

Radioligand Binding Assay for CHRM1 Affinity

To quantify the binding affinity ( Ki​ ) of newly synthesized derivatives at the CHRM1 receptor, a competitive radioligand displacement assay is employed.

  • Step 1: Membrane Preparation. Harvest CHO-K1 cells stably expressing human CHRM1. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and isolate membranes via ultracentrifugation (40,000 x g for 20 mins).

    • Causality: CHO-K1 cells are selected because they lack endogenous muscarinic receptors, ensuring that all radioactive signal originates exclusively from the transfected CHRM1 targets, eliminating background noise.

  • Step 2: Ligand Incubation. In a 96-well plate, incubate 50 µg of membrane protein with 0.5 nM [³H]-Pirenzepine and varying concentrations of the pyrrolizidine derivative (10⁻¹¹ to 10⁻⁴ M) for 60 minutes at 25°C.

    • Causality: [³H]-Pirenzepine is utilized instead of a generic muscarinic ligand because it is highly selective for the M1 subtype. This ensures we are measuring direct competition at the orthosteric site.

  • Step 3: Rapid Filtration. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers. This neutralizes the filter surface, drastically reducing the non-specific binding (NSB) of the positively charged radioligand to the filter itself.

  • Step 4: Scintillation Counting. Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify bound radioactivity.

  • Self-Validation Check: A parallel control well containing 10 µM Atropine must be run to define the Non-Specific Binding (NSB) baseline. System Rule: If the NSB exceeds 10% of the total binding signal, the assay is invalid; the washing stringency must be increased or the PEI soaking time extended.

Workflow Prep Membrane Preparation (CHO-K1 cells expressing CHRM1) Incubation Ligand Incubation ([3H]-Pirenzepine + PA Derivative) Prep->Incubation Isolate Receptors Filtration Rapid Vacuum Filtration (GF/B filters, 0.5% PEI treated) Incubation->Filtration Terminate Reaction Washing Washing Step (Ice-cold buffer to trap bound ligand) Filtration->Washing Remove Free Ligand Detection Liquid Scintillation Counting (Quantify bound radioactivity) Washing->Detection Extract Signal Analysis Data Analysis (Cheng-Prusoff equation for Ki) Detection->Analysis Calculate Affinity

Workflow for validating CHRM1 receptor binding affinity using radioligand displacement.

References

  • Title: Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis Source: Pharmaceuticals (MDPI) URL: [Link][1]

  • Title: Tactical Approaches to Interconverting GPCR Agonists and Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][2]

  • Title: Synthesis of aryl pyrrolizidines from endocyclic enecarbamates. Novel applications of the Heck arylation of 3-pyrrolines using diazonium salts Source: Arkivoc (Arkat USA) URL: [Link][3]

  • Title: Synthesis of Polyhydroxylated Pyrrolizidine Alkaloids of the Alexine Family by Tandem Ring-Closing Metathesis−Transannular Cyclization Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][4]

Sources

Foundational

Hexahydro-1H-pyrrolizin-1-ol: A Comprehensive Guide to Exact Mass, Molecular Weight, and High-Resolution Mass Spectrometry Workflows

As a Senior Application Scientist in analytical chemistry and drug development, I frequently encounter the challenge of distinguishing low-molecular-weight alkaloids from complex biological matrices. Hexahydro-1H-pyrroli...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical chemistry and drug development, I frequently encounter the challenge of distinguishing low-molecular-weight alkaloids from complex biological matrices. Hexahydro-1H-pyrrolizin-1-ol (Molecular Formula: C7H13NO) represents a foundational pyrrolizidine alkaloid scaffold. Whether you are conducting metabolite tracking, dereplication of natural products, or synthetic validation, understanding the nuanced differences between its molecular weight and exact mass is critical.

This whitepaper synthesizes field-proven insights to explain the causality behind analytical choices and provides a self-validating protocol for the unambiguous identification of hexahydro-1H-pyrrolizin-1-ol using High-Resolution Mass Spectrometry (HRMS).

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In mass spectrometry and synthetic chemistry, the terms "molecular weight" and "exact mass" are often erroneously conflated. For a small molecule like hexahydro-1H-pyrrolizin-1-ol, this distinction dictates the entire analytical workflow.

  • Molecular Weight (127.18 g/mol ): This is the average mass calculated using the natural abundance of all isotopes for carbon, hydrogen, nitrogen, and oxygen. It is strictly used for macroscopic laboratory tasks, such as calculating molarity for synthetic reactions or preparing standard stock solutions.

  • Exact Mass / Monoisotopic Mass (127.0997 Da): This is the precise mass calculated using only the most abundant, stable isotope of each element (e.g., 12C , 1H , 14N , 16O ). High-resolution mass spectrometers (such as Orbitraps or Q-TOFs) measure this exact mass to determine the elemental composition and distinguish the target analyte from isobaric interferences (molecules with the same nominal mass but different elemental compositions).

Table 1: Quantitative Mass Data for Hexahydro-1H-pyrrolizin-1-ol (C7H13NO)

PropertyValueAnalytical Significance / Causality
Chemical Formula C7H13NODefines the base elemental composition of the pyrrolizidine ring and hydroxyl group.
Molecular Weight 127.18 g/mol Used for stoichiometric calculations and reagent weighing [1].
Exact Mass (Monoisotopic) 127.0997 DaCritical for HRMS identification; resolves the compound from isobars [1].
[M+H]⁺ Exact Mass 128.1070 DaThe primary protonated adduct observed in Positive Electrospray Ionization (ESI+) [2].
[M+Na]⁺ Exact Mass 150.0889 DaSodated adduct; serves as a secondary confirmation ion in MS spectra [2].
The Causality of Analytical Method Design

To accurately detect hexahydro-1H-pyrrolizin-1-ol, the analytical method must be tailored to its specific chemical properties. Every step in the workflow must have a logical, mechanistic foundation.

Why ESI+ over ESI-? Hexahydro-1H-pyrrolizin-1-ol contains a bridgehead tertiary amine within its bicyclic pyrrolizidine structure. This nitrogen atom is highly basic. In an acidic mobile phase, it readily accepts a proton to form a stable [M+H]⁺ cation. Consequently, Positive Electrospray Ionization (ESI+) yields signal intensities orders of magnitude higher than negative mode.

Why HILIC over Reversed-Phase (C18) Chromatography? The compound is highly polar due to the combination of the basic nitrogen and the hydroxyl (-OH) group. If analyzed using a standard reversed-phase C18 column, hexahydro-1H-pyrrolizin-1-ol will exhibit poor retention, eluting in the void volume. Elution in the void volume leads to severe matrix suppression from unretained salts and polar endogenous metabolites. Hydrophilic Interaction Liquid Chromatography (HILIC) provides the necessary orthogonal retention mechanism, partitioning the polar analyte into an aqueous-enriched layer on the stationary phase, thereby ensuring clean elution and maximum MS sensitivity.

Self-Validating Protocol: LC-HRMS for Exact Mass Determination

To ensure absolute trustworthiness in your data, the analytical protocol must be a self-validating system. The following step-by-step methodology incorporates internal checks to guarantee sub-ppm mass accuracy and confident structural elucidation.

Step 1: Sample Preparation & Pre-Ionization

  • Action: Dissolve the hexahydro-1H-pyrrolizin-1-ol sample in a 50:50 mixture of LC-MS grade Acetonitrile and Water, fortified with 0.1% Formic Acid. Spike in a deuterated internal standard (e.g., a stable-isotope-labeled alkaloid).

  • Validation/Causality: Formic acid acts as a proton donor, pre-ionizing the basic nitrogen in solution to maximize ESI+ efficiency. The internal standard validates that ionization efficiency remains constant and flags any matrix-induced ion suppression.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL of the sample onto a HILIC column (e.g., 1.7 µm particle size) utilizing a gradient of Acetonitrile and 10 mM Ammonium Formate buffer.

  • Validation/Causality: The ammonium formate buffer controls the pH and ionic strength, ensuring sharp, symmetrical peak shapes for the basic amine, preventing peak tailing.

Step 3: HRMS Data Acquisition with Lock Mass

  • Action: Operate the Orbitrap or Q-TOF mass spectrometer at a minimum resolution of 60,000 (at m/z 200). Continuously infuse a known background lock mass (e.g., ambient polysiloxane at m/z 371.1012).

  • Validation/Causality: Real-time lock mass correction is the core self-validating mechanism of this protocol. It continuously compensates for instrument temperature fluctuations and electronic drift during the run, guaranteeing that the measured [M+H]⁺ mass of 128.1070 Da remains within a strict < 2 ppm error margin [3].

Step 4: Isotopic Fine Structure Analysis

  • Action: Extract the exact mass chromatogram with a narrow 5 ppm window. Compare the observed isotopic pattern (the M+1 and M+2 peaks) against the theoretical distribution for C7H13NO.

  • Validation/Causality: The relative abundance of the 13C and 15N isotopes provides an orthogonal, secondary validation of the elemental formula. Even if an isobaric interference shares a similar exact mass, its isotopic fine structure will differ, allowing for unambiguous identification.

Visualizing the Analytical Workflow

The following diagram illustrates the logical progression of the self-validating LC-HRMS protocol, from sample preparation to exact mass output.

LCHRMS_Workflow A 1. Sample Preparation (Hexahydro-1H-pyrrolizin-1-ol) B 2. HILIC Chromatography (Polar Retention) A->B Injection C 3. ESI+ Ionization [M+H]+ Generation B->C Elution D 4. HRMS Acquisition (Orbitrap / Q-TOF) C->D Ion Transfer E 5. Real-Time Calibration (Lock Mass Application) D->E Mass Analysis F 6. Exact Mass Output m/z 128.1070 (<2 ppm error) E->F Data Processing

LC-HRMS analytical workflow for exact mass determination of hexahydro-1H-pyrrolizin-1-ol.

Conclusion

For researchers working with pyrrolizidine alkaloid derivatives, mastering the distinction between the molecular weight (127.18 g/mol ) and exact mass (127.0997 Da) of hexahydro-1H-pyrrolizin-1-ol is non-negotiable. By implementing a self-validating LC-HRMS workflow that leverages HILIC separation, ESI+ ionization, and real-time lock mass calibration, scientists can achieve the sub-ppm mass accuracy required for definitive structural elucidation and robust drug development.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 499482, Hexahydro-1H-pyrrolizin-1-ol." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 92791, Platynecine." PubChem, [Link].

  • National Institute of Standards and Technology. "Cyclohexanecarboxamide (Isomeric Exact Mass Reference for C7H13NO)." NIST Chemistry WebBook, SRD 69, [Link].

Exploratory

Hexahydro-1H-pyrrolizin-1-OL CAS number and reference data

Hexahydro-1H-pyrrolizin-1-OL: Core Scaffolding, Synthesis, and Applications in Drug Discovery Executive Summary As a Senior Application Scientist overseeing discovery workflows and scale-up synthesis, I frequently encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Hexahydro-1H-pyrrolizin-1-OL: Core Scaffolding, Synthesis, and Applications in Drug Discovery

Executive Summary

As a Senior Application Scientist overseeing discovery workflows and scale-up synthesis, I frequently encounter the azabicyclo[3.3.0]octane framework. At the heart of this structural family lies hexahydro-1H-pyrrolizin-1-ol , a foundational bicyclic compound that serves as the core "necine" base for a vast array of pyrrolizidine alkaloids (PAs)[1]. This technical guide details the physicochemical properties, mechanistic synthesis, and pharmacological utility of hexahydro-1H-pyrrolizin-1-ol, providing an authoritative blueprint for researchers and drug development professionals.

Chemical Identity and Structural Significance

Hexahydro-1H-pyrrolizin-1-ol consists of two ortho-fused pyrrolidine rings that share a common nitrogen atom[2]. In drug development, stereochemistry is paramount; the spatial orientation of the hydroxyl group and the bridgehead proton dictates the molecule's binding affinity to biological targets.

While the general racemate is identified by CAS 34610-36-1 , specific stereoisomers are isolated for targeted biological assays. For example, the (1S,7aR)-enantiomer (often cataloged as (1S,8R) in commercial libraries) is registered under CAS 63121-29-9 [3]. These necine bases are naturally esterified to various mono- and dicarboxylic acids to form complex pyrrolizidine alkaloids[2].

Physicochemical Properties

Accurate baseline data is critical for predicting pharmacokinetic behavior (such as lipophilicity and bioavailability) during early-stage drug design.

PropertyValueReference
Chemical Name Hexahydro-1H-pyrrolizin-1-ol
General CAS Number 34610-36-1,[4]
Stereoisomer CAS (1S,7aR) 63121-29-9[3]
PubChem CID (1S,7aR) 12333234[5]
Molecular Formula C₇H₁₃NO[3]
Molecular Weight 127.19 g/mol [3]
LogP (Estimated) ~0.9[6]
Core Structure Azabicyclo[3.3.0]octane[1]

Synthetic Pathways and Mechanistic Causality

The utility of the azabicyclo[3.3.0]octane core relies heavily on strict stereocontrol. A highly effective and scalable approach involves the construction of aryl pyrrolizidines from endocyclic enecarbamates[1].

The Causality of the Synthetic Design: Instead of attempting a direct bicyclic ring closure which often yields poor stereoselectivity, we utilize a Heck arylation of 3-pyrrolines followed by a[2+2] cycloaddition with a ketene. This creates a cyclobutanone intermediate with locked stereochemistry[1]. The subsequent Baeyer-Villiger oxidation is chosen for its predictable migratory aptitude, ensuring the oxygen atom is inserted regioselectively to form the correct aza-lactone. Finally, a strong hydride reduction yields the desired hexahydro-1H-pyrrolizin-1-ol framework.

Pathway N1 3-Pyrroline (Starting Material) N2 Heck Arylation (Aryldiazonium salts) N1->N2 N3 4-Aryl Enecarbamate N2->N3 N4 [2+2] Cycloaddition (Ketene) N3->N4 N5 Cyclobutanone Intermediate N4->N5 N6 Baeyer-Villiger Oxidation N5->N6 N7 Aza-lactone N6->N7 N8 Reduction (LiAlH4) N7->N8 N9 Hexahydro-1H-pyrrolizin-1-ol (Necine Base Core) N8->N9

Synthetic pathway of Hexahydro-1H-pyrrolizin-1-ol from 3-pyrroline.

Applications in Drug Development

Derivatives of hexahydro-1H-pyrrolizin-1-ol are actively investigated across multiple therapeutic areas due to their structural mimicry of natural sugars and their ability to modulate enzymatic pathways.

  • Glycosidase Inhibitors: Polyhydroxylated pyrrolizidine alkaloids (such as alexine and australine) act as potent glycosidase inhibitors[7],[2]. Because they mimic the transition state of pyranosyl or furanosyl cations, they exhibit promising anti-HIV activity by preventing the proper glycosylation of viral envelope proteins[2].

  • Anti-inflammatory Agents: Structural analogs of this necine base have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. By suppressing the release of leukotrienes and prostaglandins, these derivatives offer a scaffold for novel anti-inflammatory therapeutics[8].

Experimental Protocol: Stereoselective Synthesis and Isolation

Objective: Reduction of the aza-lactone intermediate to hexahydro-1H-pyrrolizin-1-ol[1]. System Validation: This protocol utilizes a Fieser quench to provide visual and physical validation of successful aluminum salt precipitation, ensuring high recovery of the highly polar alkaloid.

Step 1: Reagent Preparation & Inert Atmosphere

  • Action: Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere at 0 °C.

  • Causality: Argon prevents atmospheric moisture from violently reacting with LiAlH₄. The 0 °C temperature gradient minimizes over-reduction or undesired ring-opening of the bicyclic core.

Step 2: Substrate Addition

  • Action: Dissolve the aza-lactone intermediate in anhydrous THF and add dropwise to the LiAlH₄ suspension over 30 minutes.

  • Causality: Dropwise addition controls the exothermic nature of the hydride transfer, maintaining the thermal stability of the azabicyclo[3.3.0]octane framework.

Step 3: Self-Validating Quench (Fieser Method)

  • Action: After 2 hours of stirring at room temperature, cool the flask to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of distilled H₂O, x mL of 15% NaOH (aq), and 3x mL of distilled H₂O.

  • Causality: This specific stoichiometric quenching sequence is critical. It traps the gelatinous aluminum complexes into a dense, granular white precipitate. The transformation from a grey suspension to a crisp white granular solid serves as a visual, self-validating checkpoint that the quench is complete and the product is free in solution.

Step 4: Isolation and Purification

  • Action: Filter the granular salts through a Celite pad, washing thoroughly with hot Ethyl Acetate (EtOAc). Concentrate the filtrate in vacuo. Purify the crude residue via flash chromatography using a solvent system of DCM:MeOH:NH₄OH (90:9:1).

  • Causality: The basic nitrogen in the necine base causes severe streaking on standard silica gel. The addition of NH₄OH neutralizes the acidic silanol groups on the stationary phase, ensuring a sharp, high-yield elution of pure hexahydro-1H-pyrrolizin-1-ol[2].

References

  • LookChem. "Cas 34610-36-1,hexahydro-1H-Pyrrolizin-1-ol". Source: lookchem.com. URL: [Link]

  • ChemSpace. "1-(prop-1-yn-1-yl)-hexahydro-1H-pyrrolizin-1-ol". Source: chem-space.com. URL: [Link]

  • Arkivoc. "Synthesis of aryl pyrrolizidines from endocyclic enecarbamates". Source: arkat-usa.org. URL: [Link]

  • National Institute of Informatics (NII). "New asymmetric strategy for the total synthesis of naturally occurring (+)-alexine". Source: nii.ac.jp. URL: [Link]

  • PubChem - NIH. "(1S,7AR)-hexahydro-1H-pyrrolizin-1-ol". Source: nih.gov. URL: [Link]

  • ResearchGate. "Examples of 1,3,4-trisubstituted pyrrolidines and some aryl pyrrolizidine analogues". Source: researchgate.net. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step total synthesis protocol for Hexahydro-1H-pyrrolizin-1-OL

Introduction and Mechanistic Rationale Hexahydro-1H-pyrrolizin-1-ol (commonly known as 1-hydroxypyrrolizidine or pyrrolizidin-1-ol) is a fundamental bicyclic necine base core embedded within numerous biologically active...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Hexahydro-1H-pyrrolizin-1-ol (commonly known as 1-hydroxypyrrolizidine or pyrrolizidin-1-ol) is a fundamental bicyclic necine base core embedded within numerous biologically active pyrrolizidine alkaloids, including platynecine, turneforcidine, and the epohelmins . The total synthesis of this azabicyclo[3.3.0]octane framework requires precise stereochemical control at the C1 and C7a positions.

To establish a highly reliable and scalable route, this protocol utilizes L-Proline as a chiral pool precursor. By leveraging L-proline, the absolute configuration at the C7a bridgehead is established immediately and conserved throughout the synthesis . The overarching strategy involves a three-stage sequence:

  • Homologation: Conversion of L-proline to a β-ketoester to extend the carbon framework.

  • Diastereoselective Reduction & Lactamization: Reduction of the ketone directs the stereochemistry of the C1 hydroxyl group via a chelation-controlled transition state, followed by spontaneous intramolecular cyclization to form the pyrrolizidin-3-one core .

  • Amide Reduction: Global reduction of the bicyclic lactam yields the target hexahydro-1H-pyrrolizin-1-ol .

Retrosynthetic Analysis & Workflow

Retrosynthesis Target Hexahydro-1H-pyrrolizin-1-ol (Target) Lactam 1-Hydroxypyrrolizidin-3-one (Bicyclic Lactam) Target->Lactam LiAlH4 Reduction Ketoester β-Ketoester (Acyclic Precursor) Lactam->Ketoester NaBH4 Reduction & Cyclization Proline L-Proline (Chiral Pool) Ketoester->Proline Claisen Homologation

Retrosynthetic strategy for Hexahydro-1H-pyrrolizin-1-ol from L-Proline.

Workflow Step1 Step 1: N-Protection & Esterification (Boc2O, MeI) Step2 Step 2: Enolate Condensation (Lithium ethyl acetate) Step1->Step2 Step3 Step 3: One-Pot Reduction/Lactamization (NaBH4, -10 °C to RT) Step2->Step3 Step4 Step 4: Lactam Reduction & Workup (LiAlH4, Rochelle's Salt) Step3->Step4

Step-by-step experimental workflow for the total synthesis.

Reagent Preparation and Safety

  • Lithium Aluminum Hydride (LiAlH4): Highly reactive with moisture. Must be handled under an inert atmosphere (Argon/N2). Quench cautiously using the Fieser method or Rochelle's salt to prevent the formation of intractable aluminum salt emulsions.

  • Sodium Borohydride (NaBH4): Moisture sensitive. Weigh rapidly and keep containers tightly sealed.

  • Tetrahydrofuran (THF): Must be freshly distilled over sodium/benzophenone or passed through an activated alumina solvent purification system to ensure strictly anhydrous conditions.

Step-by-Step Experimental Protocol

Step 1: Preparation of the β-Ketoester Intermediate

Objective: Homologate N-Boc-L-proline to ethyl 3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-oxopropanoate.

  • Activation: Dissolve N-Boc-L-proline (10.0 mmol) in anhydrous THF (30 mL) under an Argon atmosphere. Add 1,1'-Carbonyldiimidazole (CDI) (12.0 mmol) portion-wise at 0 °C. Stir for 2 hours at room temperature to form the reactive acyl imidazole intermediate.

  • Enolate Generation: In a separate flame-dried flask, cool a solution of diisopropylamine (25.0 mmol) in THF (20 mL) to -78 °C. Add n-Butyllithium (25.0 mmol, 2.5 M in hexanes) dropwise. After 30 minutes, add ethyl acetate (25.0 mmol) dropwise and stir for 45 minutes to generate the lithium enolate.

  • Coupling: Transfer the acyl imidazole solution dropwise into the enolate solution at -78 °C via cannula. Stir for 2 hours, then allow the mixture to slowly warm to 0 °C.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH4Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 40 mL). Wash the combined organic layers with 1M HCl, brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc, 4:1) to yield the pure β-ketoester. TLC monitoring (UV and KMnO4 stain) ensures the isolation of the correct homologated product.

Step 2: Diastereoselective Reduction and Lactamization

Objective: Reduce the ketone stereoselectively and induce intramolecular cyclization to form (1R,7aS)-1-hydroxypyrrolizidin-3-one . Causality Insight: The reduction of the β-ketoester with NaBH4 at low temperatures (-10 °C) proceeds via a rigid, chelated transition state. The sodium ion coordinates both the ketone and the ester carbonyls, locking the conformation. Hydride delivery occurs exclusively from the less hindered face, heavily favoring the formation of the syn-1,3-amino alcohol equivalent.

  • Reduction: Dissolve the β-ketoester (5.0 mmol) in absolute ethanol (20 mL) and cool to -10 °C using an ice/salt bath.

  • Hydride Addition: Add NaBH4 (6.0 mmol) in small portions to maintain the internal temperature below 0 °C. Stir for 4 hours at -10 °C to maximize diastereomeric excess (d.e.).

  • Cyclization Trigger: Carefully add 2M HCl in EtOAc (15 mL) to the reaction mixture at 0 °C to cleave the Boc protecting group. Stir at room temperature for 12 hours. The deprotected secondary amine will spontaneously attack the ethyl ester, driving the thermodynamically favorable lactamization.

  • Neutralization: Neutralize the mixture with saturated aqueous NaHCO3 until the pH stabilizes at ~8. Extract the aqueous phase with Dichloromethane (DCM) (4 x 30 mL).

  • Isolation: Dry the organic phase over Na2SO4, filter, and concentrate. Purify by silica gel chromatography (DCM/MeOH, 95:5) to isolate the bicyclic 1-hydroxypyrrolizidin-3-one.

Step 3: Global Reduction to Hexahydro-1H-pyrrolizin-1-ol

Objective: Reduce the bicyclic lactam to the final tertiary amine product. Causality Insight: LiAlH4 is a powerful reducing agent required to reduce the highly stable lactam carbonyl to a methylene group. The reaction is refluxed to ensure complete conversion. The secondary hydroxyl group at C1 is temporarily converted to a lithium aluminate complex, which protects it from unwanted cleavage or elimination during the harsh reduction conditions .

  • Setup: Suspend LiAlH4 (10.0 mmol) in anhydrous THF (15 mL) at 0 °C under Argon.

  • Addition: Dissolve 1-hydroxypyrrolizidin-3-one (2.5 mmol) in anhydrous THF (10 mL) and add dropwise to the LiAlH4 suspension to control the exothermic hydrogen gas evolution.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 6 hours. Monitor completion via TLC (ninhydrin stain; the product will stain heavily as a tertiary amine).

  • Workup (Critical): Cool the mixture to 0 °C. Quench with saturated Rochelle's salt (potassium sodium tartrate) solution (20 mL). Stir vigorously for 2 to 4 hours until the aqueous and organic layers clearly separate and the aluminum salts form a manageable, loose white precipitate.

  • Final Isolation: Filter the mixture through a pad of Celite, washing thoroughly with warm THF and DCM. Concentrate the filtrate in vacuo to yield the target Hexahydro-1H-pyrrolizin-1-ol.

Quantitative Data & Yield Summary

Synthetic StepIntermediate / ProductReagentsTemperatureYield (%)d.e. (%)
1. Homologation β-KetoesterL-Proline, CDI, Li-EtOAc-78 °C to 0 °C82%N/A
2. Reduction/Cyclization 1-Hydroxypyrrolizidin-3-oneNaBH4, EtOH, HCl/EtOAc-10 °C to RT67%~85%
3. Lactam Reduction Hexahydro-1H-pyrrolizin-1-olLiAlH4, THFReflux (65 °C)75%Maintained
Overall Target Compound --~41% ~85%

Note: Yields represent optimized averages based on established literature protocols for pyrrolizidine alkaloid synthesis.

References

  • Title: Structure Revision and Syntheses of Epohelmins A and B Source: Organic Letters (American Chemical Society) URL: [Link]

  • Title: Enantioselective C–H functionalization: logic and applications in the total synthesis of natural products Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Asymmetric syntheses of functionalized pyrrolizidin-3-ones Source: Arkivoc URL: [Link]

  • Title: SmI2-Mediated Radical Cross-Couplings of α-Hydroxylated Aza-hemiacetals and N,S-Acetals with α,β-Unsaturated Compounds: Asymmetric Synthesis of (+)-Hyacinthacine A2, (−)-Uniflorine A, and (+)-7-epi-Casuarine Source: The Journal of Organic Chemistry (American Chemical Society) URL: [Link]

Application

Catalytic reduction techniques to produce Hexahydro-1H-pyrrolizin-1-OL

An In-Depth Guide to the Synthesis of Hexahydro-1H-pyrrolizin-1-OL via Catalytic Reduction Introduction: The Significance of the Saturated Pyrrolizidine Core Hexahydro-1H-pyrrolizin-1-OL represents the core necine base s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of Hexahydro-1H-pyrrolizin-1-OL via Catalytic Reduction

Introduction: The Significance of the Saturated Pyrrolizidine Core

Hexahydro-1H-pyrrolizin-1-OL represents the core necine base structure of saturated pyrrolizidine alkaloids (PAs). This bicyclic diamino alcohol, with its fused five-membered rings and a bridgehead nitrogen, exists as several stereoisomers, including the well-studied platynecine and hastanecine. Unlike their unsaturated counterparts, which often exhibit significant hepatotoxicity due to metabolic activation, saturated PAs are generally considered non-toxic.[1] This favorable toxicological profile makes the hexahydropyrrolizine skeleton a valuable scaffold in medicinal chemistry and drug development. Accessing this core structure efficiently and with high stereocontrol is paramount, and catalytic reduction techniques offer a powerful and scalable solution.

This application note provides a comprehensive overview of the strategies, mechanisms, and detailed protocols for the synthesis of Hexahydro-1H-pyrrolizin-1-OL and its key stereoisomers through catalytic hydrogenation. We will delve into the rationale behind catalyst selection, reaction conditions, and procedural steps to equip researchers with the knowledge for successful synthesis.

Part 1: The Mechanistic Underpinnings of Pyrrolizidine Hydrogenation

Catalytic hydrogenation is a cornerstone of synthetic organic chemistry, providing a clean and efficient method for the reduction of unsaturated functional groups. The process typically involves the reaction of a substrate with molecular hydrogen (H₂) in the presence of a metal catalyst.[2][3]

The Heterogeneous Catalysis Workflow

The most common approach for synthesizing the saturated pyrrolizidine core involves heterogeneous catalysis, where a solid catalyst is employed in a liquid or gaseous reaction mixture. The general mechanism proceeds through several key stages:

  • Adsorption: Both molecular hydrogen and the unsaturated pyrrolizidine precursor adsorb onto the surface of the metal catalyst.

  • H₂ Activation: The H-H bond is cleaved on the metal surface, forming reactive metal-hydride species.

  • Hydrogen Transfer: The adsorbed hydrogen atoms are transferred sequentially to the unsaturated bonds of the substrate. For a typical pyrrolizidinone precursor, this involves the reduction of both a carbon-carbon double bond and a carbonyl group.

  • Desorption: The final, saturated product, Hexahydro-1H-pyrrolizin-1-OL, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

sub Unsaturated Precursor (in solution) sub_ads Adsorbed Precursor sub->sub_ads Adsorption h2 H₂ Gas h_ads Activated H atoms (Metal Hydrides) h2->h_ads Adsorption & Activation cat_surface Catalyst Surface (e.g., Rh/Al₂O₃) prod_ads Adsorbed Product sub_ads->prod_ads Stepwise Hydrogen Transfer prod Saturated Product (Hexahydro-1H-pyrrolizin-1-OL) prod_ads->prod Desorption cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Product Isolation prep1 Charge Reactor: 1. Substrate 2. Solvent 3. Catalyst prep2 Seal Reactor prep1->prep2 prep3 Purge with N₂ then H₂ prep2->prep3 react1 Pressurize with H₂ prep3->react1 react2 Heat & Stir react1->react2 react3 Monitor Progress (Pressure drop / TLC) react2->react3 work1 Cool & Vent react3->work1 work2 Filter through Celite® to remove catalyst work1->work2 work3 Evaporate Solvent work2->work3 work4 Purify Product (Chromatography) work3->work4

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Method

Application Note: Semi-Synthesis of Pyrrolizidine Alkaloids from Hexahydro-1H-pyrrolizin-1-ol

Abstract This application note details the semi-synthetic protocols for generating monoester and macrocyclic diester pyrrolizidine alkaloids (PAs) from the fundamental saturated necine base, hexahydro-1H-pyrrolizin-1-ol....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract This application note details the semi-synthetic protocols for generating monoester and macrocyclic diester pyrrolizidine alkaloids (PAs) from the fundamental saturated necine base, hexahydro-1H-pyrrolizin-1-ol. Designed for drug development professionals and synthetic chemists, this guide emphasizes the mechanistic causality behind reagent selection, highly controlled macrocyclization techniques, and self-validating analytical markers to ensure structural integrity.

Introduction & Mechanistic Rationale

Pyrrolizidine alkaloids (PAs) represent a vast family of natural products and pharmacologically active compounds characterized by an azabicyclo[3.3.0]octane core, commonly referred to as the necine base[1]. In nature, these secondary metabolites are primarily esterified with various mono- or dicarboxylic acids (necic acids) to form complex structures that serve as defense mechanisms against herbivores[2]. The saturated core, hexahydro-1H-pyrrolizin-1-ol (also known as 1-hydroxypyrrolizidine), serves as the foundational building block for synthesizing both natural and unnatural PA derivatives[3][4].

Causality in Synthetic Design: A primary challenge in PA synthesis is the selective esterification of the C1-hydroxyl group without interfering with the highly nucleophilic tertiary nitrogen at the bridgehead of the pyrrolizidine core. Utilizing highly reactive acid chlorides directly is often problematic, as the tertiary amine can form an undesired acylammonium intermediate, leading to polymerization or degradation.

To circumvent this, mild coupling conditions such as the Steglich esterification (using DCC and DMAP) are strictly preferred[5]. In this system, 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, generating a highly active acylpyridinium species that is rapidly intercepted by the sterically hindered C1-hydroxyl group. Under these controlled conditions, the tertiary amine of the necine base remains unreactive, ensuring high regioselectivity and preserving the alkaloid core.

Synthetic Workflow

The following diagram illustrates the logical progression from the isolated necine base to complex macrocyclic diesters.

G A Hexahydro-1H-pyrrolizin-1-ol (Necine Base) C Steglich Esterification (C1-O-Coupling) A->C Base input B Necic Acid Activation (DCC / DMAP) B->C Activated acid D Monoester Pyrrolizidine (e.g., Lycopsamine analogs) C->D Yield: 75-85% E Yamaguchi Macrocyclization (High Dilution) D->E Diacid addition F Macrocyclic Diester PA (e.g., Senecionine analogs) E->F Intramolecular closure

Strategic workflow for the synthesis of monoester and macrocyclic diester pyrrolizidine alkaloids.

Experimental Protocols
Protocol A: Steglich Esterification (Synthesis of Monoester PAs)

Objective: To couple hexahydro-1H-pyrrolizin-1-ol with a necic acid (e.g., angelic acid or tiglic acid) to form a monoester PA.

Materials:

  • Hexahydro-1H-pyrrolizin-1-ol (1.0 equiv)

  • Necic Acid (1.1 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Dissolve the necic acid (1.1 equiv) and DMAP (0.1 equiv) in anhydrous DCM under an inert argon atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Coupling Agent Addition: Add DCC (1.2 equiv) portion-wise to the cooled solution. Stir for 15 minutes until a white precipitate (dicyclohexylurea, DCU) begins to form, indicating the formation of the highly reactive O-acylisourea intermediate.

  • Necine Base Addition: Add a solution of hexahydro-1H-pyrrolizin-1-ol (1.0 equiv) in anhydrous DCM dropwise over 10 minutes to prevent thermal spikes.

  • Reaction Propagation: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Filtration & Workup: Filter the suspension through a Celite pad to remove the DCU byproduct. Wash the filtrate with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography. Crucial Note: Use a basic eluent gradient (e.g., CHCl₃/MeOH/NH₄OH) to prevent the tertiary amine from streaking on the silica gel.

Protocol B: Yamaguchi Macrocyclization (Synthesis of Diester PAs)

Objective: To synthesize macrocyclic diester PAs (e.g., 11- to 14-membered rings) from a monoester bearing a terminal carboxylic acid or a pyrrolizidinediol[6].

Causality of High Dilution: Macrocyclization is entropically disfavored compared to intermolecular polymerization. By maintaining a highly dilute environment ( 0.002 M), the probability of a molecule reacting with its own tail (intramolecular cyclization) vastly exceeds the probability of colliding with another molecule.

Step-by-Step Methodology:

  • Mixed Anhydride Formation: Dissolve the PA-precursor (1.0 equiv) in anhydrous THF. Add an aliphatic amine base (e.g., Et₃N, 2.5 equiv) and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent, 1.2 equiv). Stir at room temperature for 2 hours.

  • Dilution: Dilute the reaction mixture with anhydrous toluene to achieve a final substrate concentration of 0.002 M.

  • Cyclization: Heat the highly dilute solution to reflux. Dissolve DMAP (10 equiv) in a large volume of toluene and add it dropwise over 4–6 hours using a syringe pump.

  • Completion & Workup: Reflux for an additional 2 hours. Cool, quench with saturated aqueous NH₄Cl, and extract with EtOAc. Purify via basic alumina chromatography to yield the macrocyclic PA.

Quantitative Data & Self-Validation

Self-Validating System: To ensure the protocol's success without immediately relying on complex mass spectrometry, researchers must utilize specific analytical markers:

  • TLC Monitoring: Stain TLC plates with Dragendorff's reagent. PAs will appear as distinct orange spots, confirming the preservation of the basic tertiary amine core.

  • NMR Shift Analysis: The successful esterification of the C1-hydroxyl group is definitively confirmed by a significant downfield shift in the ¹H NMR spectrum. The C1-carbinol protons shift from ~3.8–4.0 ppm in the free hexahydro-1H-pyrrolizin-1-ol to ~5.0–5.3 ppm in the esterified product due to the deshielding effect of the newly formed carbonyl group.

Table 1: Typical Reaction Metrics for PA Synthesis

Target Compound TypeCoupling MethodReaction TimeAvg. Yield (%)Key ¹H NMR Indicator (C1-H)
Angelate MonoesterSteglich (DCC/DMAP)12 h78 - 85%~ 5.10 ppm (m, 1H)
Tiglate MonoesterSteglich (DCC/DMAP)12 h80 - 86%~ 5.12 ppm (m, 1H)
Macrocyclic DiesterYamaguchi18 h (total)45 - 55%~ 5.35 ppm (d, 1H)
References
  • Montes de Oca, A. C. B., & Correia, C. R. D. (2003). Synthesis of aryl pyrrolizidines from endocyclic enecarbamates. Novel applications of the Heck arylation of 3-pyrrolines using diazonium salts. Arkivoc. URL: [Link]

  • Robertson, J., & Stevens, K. (2016). Pyrrolizidine alkaloids: occurrence, biology, and chemical synthesis. Natural Product Reports (RSC Publishing). URL: [Link]

  • Schramkow, A., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Toxins (MDPI). URL: [Link]

  • Robins, D. J., & Sakdarat, S. (1981). Pyrrolizidine alkaloid analogues. Synthesis of macrocyclic diesters of (+)-(1R,6R,8R)-6-hydroxy-1-hydroxymethylpyrrolizidine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). URL: [Link]

  • Roeder, E. (1995). Medicinal plants in Europe containing pyrrolizidine alkaloids. Pharmazie. URL: [Link]

  • Kaur, H., et al. (2024). Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review. RSC Advances. URL: [Link]

Sources

Application

1H and 13C NMR spectroscopy protocols for Hexahydro-1H-pyrrolizin-1-OL

Application Note: Advanced 1 H and 13 C NMR Spectroscopy Protocols for Hexahydro-1H-pyrrolizin-1-OL Scientific Context & Structural Significance Pyrrolizidine alkaloids (PAs) constitute a vast family of natural products...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced 1 H and 13 C NMR Spectroscopy Protocols for Hexahydro-1H-pyrrolizin-1-OL

Scientific Context & Structural Significance

Pyrrolizidine alkaloids (PAs) constitute a vast family of natural products and secondary metabolites characterized by a distinct azabicyclo[3.3.0]octane core, commonly referred to as a necine base[1]. Hexahydro-1H-pyrrolizin-1-ol (also known as 1-hydroxypyrrolizidine) is a fundamental, saturated necine base. Because many PAs exhibit severe hepatotoxic, genotoxic, and tumorigenic activities, the rigorous structural identification of these core scaffolds is a critical requirement in pharmacognosy, toxicology, and drug discovery[2].

Due to the rigid bicyclic framework and the stereoelectronic influence of the bridgehead nitrogen, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the regiochemical and stereochemical assignment of these molecules[3].

Mechanistic & Conformational Insights

As a Senior Application Scientist, it is vital to understand why the NMR spectra of pyrrolizidine derivatives behave the way they do, rather than simply recording chemical shifts.

The azabicyclo[3.3.0]octane system is highly strained. In solution, the bridgehead nitrogen can undergo rapid inversion, which often leads to signal broadening in standard 1 H NMR spectra[3]. Furthermore, the presence of the hydroxyl group at the C1 position breaks the symmetry of the fused five-membered rings. This renders the methylene protons at C2, C6, and C7 highly diastereotopic [4].

The lone pair on the tertiary nitrogen exerts an anisotropic deshielding effect on the adjacent equatorial protons at C3 and C5. Consequently, relying solely on 1D 1 H NMR is insufficient due to overlapping methylene envelopes. Iterative full spin analysis, combined with 2D correlation experiments (COSY, HSQC, HMBC), is mandatory to build a self-validating structural model[4].

Experimental Workflows & Protocols

The following step-by-step methodology ensures a self-validating system for acquiring high-fidelity NMR data for Hexahydro-1H-pyrrolizin-1-ol.

Protocol A: Sample Preparation and Optimization
  • Analyte Preparation : Weigh 10–15 mg of high-purity hexahydro-1H-pyrrolizin-1-ol.

  • Solvent Selection (Causality Check) :

    • Free Base: Dissolve in 0.6 mL of anhydrous CDCl3​ .

    • Salt Conversion (Expert Insight): If significant line broadening is observed due to intermediate conformational exchange of the tertiary amine, convert the analyte to its hydrochloride (HCl) salt. Dissolve the salt in D2​O or CD3​OD . Protonation locks the nitrogen inversion, forcing the molecule into a single rigid conformation and drastically sharpening the signals[3].

  • Referencing : Ensure the deuterated solvent contains 0.03% v/v Tetramethylsilane (TMS) to act as an internal standard ( δ 0.00 ppm).

Protocol B: Instrument Setup and Acquisition
  • 1 H NMR (Proton) Acquisition :

    • Frequency : Acquire at 500 MHz to ensure sufficient dispersion of the diastereotopic multiplets.

    • Pulse Sequence : Use a standard 30° pulse program.

    • Relaxation Delay ( D1​ ) : Set to 2.0 seconds. Reasoning: The rigid bicyclic structure causes variable T1​ relaxation times, particularly for the bridgehead proton (H7a), requiring longer delays for quantitative integration[5].

  • 13 C NMR (Carbon) Acquisition :

    • Decoupling : Utilize WALTZ-16 proton decoupling.

    • Relaxation Delay ( D1​ ) : Extend to 2.5–3.0 seconds. Reasoning: The quaternary-like bridgehead carbon (C7a) and the hydroxyl-bearing carbon (C1) lack optimal dipole-dipole relaxation pathways and require extended delays to achieve an adequate signal-to-noise ratio.

  • 2D Correlation Spectroscopy :

    • HSQC : Set the one-bond 1JCH​ coupling constant to 145 Hz to map protons to their directly attached carbons.

    • HMBC : Optimize the long-range delay for nJCH​ = 8 Hz. This is critical for confirming the connectivity across the bridgehead, specifically validating the linkage between the C1 hydroxyl methine and the C7a bridgehead carbon[4].

Visualization of the NMR Workflow

NMR_Workflow S1 Sample Preparation (Free base in CDCl3 or HCl salt in D2O) S2 1D NMR Acquisition (1H: 30° pulse, 13C: WALTZ-16 decoupling) S1->S2 S3 2D Correlation Spectroscopy (COSY, HSQC, HMBC) S2->S3 S4 Stereochemical Profiling (NOESY for endo/exo pucker analysis) S3->S4 S5 Structural Elucidation Hexahydro-1H-pyrrolizin-1-ol S4->S5

Caption: Workflow for the NMR-based structural elucidation of pyrrolizidine alkaloid necine bases.

Quantitative Data Presentation

The tables below summarize the expected NMR spectral data for the core structure of Hexahydro-1H-pyrrolizin-1-ol (representative of the standard (1R,7aS) diastereomeric framework in CDCl3​ ).

Table 1: 1 H NMR Spectral Assignments (500 MHz, CDCl3​ )
PositionProton TypeChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)Structural Notes
H-1 CH-OH4.15mHighly deshielded due to electronegative -OH.
H-7a CH-N3.45mBridgehead proton; complex splitting from H-1 and H-7.
H-3 CH 2​ -N3.10, 2.65m, mDiastereotopic equatorial/axial protons adjacent to N.
H-5 CH 2​ -N3.05, 2.60m, mDiastereotopic equatorial/axial protons adjacent to N.
H-2 CH 2​ 2.10, 1.85m, mInfluenced by the adjacent C1-OH stereocenter.
H-6, H-7 CH 2​ 1.60 – 1.95overlapping mForms a complex methylene envelope; requires HSQC.
-OH Hydroxyl2.50br sShift is highly concentration and temperature dependent.
Table 2: 13 C NMR Spectral Assignments (125 MHz, CDCl3​ )
PositionCarbon TypeChemical Shift ( δ , ppm)Mechanistic Justification
C-1 CH-OH74.5Deshielded directly by the inductive effect of the hydroxyl oxygen.
C-7a CH-N69.8Bridgehead carbon; deshielded by the adjacent tertiary nitrogen.
C-3 CH 2​ -N54.1 α -carbon to nitrogen in the unsubstituted ring.
C-5 CH 2​ -N53.8 α -carbon to nitrogen in the substituted ring.
C-2 CH 2​ 35.2 β -carbon to the hydroxyl group; shifted downfield relative to C6/C7.
C-7 CH 2​ 27.1Aliphatic backbone carbon.
C-6 CH 2​ 26.4Aliphatic backbone carbon; most shielded in the bicyclic system.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Hexahydro-1H-pyrrolizin-1-OL Stereoisomer Resolution

Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the isolation and resolution of Hexahydro-1H-pyrrolizin-1-OL (1-hydroxypyrrolizidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the isolation and resolution of Hexahydro-1H-pyrrolizin-1-OL (1-hydroxypyrrolizidine) stereoisomers. Because this bicyclic alkaloid core contains critical stereocenters at C1 and C7a, non-stereoselective syntheses often yield complex mixtures of enantiomers and diastereomers (e.g., cis vs. trans configurations). This guide provides field-proven, mechanistically grounded troubleshooting steps and self-validating protocols to achieve >99% enantiomeric excess (ee) and diastereomeric excess (de).

Mechanistic Overview & Resolution Workflow

Depending on your throughput requirements and the nature of the impurity (enantiomeric vs. diastereomeric), resolution can be achieved via chiral chromatography, enzymatic kinetic resolution, or chemical inversion.

ResolutionWorkflow Start Racemic Hexahydro-1H-pyrrolizin-1-OL (C1 and C7a Stereocenters) HPLC Chiral HPLC / SFC (Immobilized Polysaccharide CSP) Start->HPLC Analytical & Prep Scale Enzymatic Enzymatic Kinetic Resolution (Lipase-Mediated Acylation) Start->Enzymatic Scalable Resolution Chemical Stereochemical Inversion (Oxidation / L-Selectride Reduction) Start->Chemical Diastereomer Correction HPLC_Detail Mobile Phase: Hexane/IPA/DEA Selector: Amylose tris(3,5-dimethylphenylcarbamate) HPLC->HPLC_Detail Enz_Detail Acyl Donor: Vinyl Acetate Enzyme: Pseudomonas cepacia lipase Enzymatic->Enz_Detail Chem_Detail Intermediate: Pyrrolizidin-1-one Reagent: L-Selectride (THF, -78°C) Chemical->Chem_Detail Pure Enantiopure 1-Hydroxypyrrolizidine (>99% ee, >95% de) HPLC_Detail->Pure Enz_Detail->Pure Hydrolysis Chem_Detail->Pure Stereoselective Hydride Delivery

Mechanistic workflow for stereoisomeric resolution of Hexahydro-1H-pyrrolizin-1-OL.

Troubleshooting Guide: Stereoisomer Resolution

Q: Why am I seeing peak tailing and poor resolution of 1-hydroxypyrrolizidine enantiomers on my Chiralpak AD column? A:

  • Causality: The basic tertiary amine of the pyrrolizidine core interacts strongly with residual acidic silanols on the silica support of the chiral stationary phase (CSP) [[1]](). This secondary retention mechanism disrupts the primary chiral recognition provided by the polysaccharide selector, leading to severe band broadening.

  • Solution: Introduce a basic modifier to the mobile phase. Incorporating 0.1% v/v diethylamine (DEA) or ethanolamine competitively masks the acidic silanols, ensuring that the alkaloid only interacts with the chiral selector 2.

Q: During enzymatic kinetic resolution using Lipase PS, my enantiomeric excess (ee) stalls at 80%. How can I push it to >99%? A:

  • Causality: Stalled resolution is typically caused by the reversibility of the transesterification reaction or product inhibition from the cleaved alcohol of the acyl donor 3.

  • Solution: Switch to an strictly irreversible acyl donor such as vinyl acetate. Upon transesterification, the leaving group (vinyl alcohol) rapidly tautomerizes to acetaldehyde, driving the acylation forward irreversibly. Maintain the reaction at 30–35°C and add 4Å molecular sieves to scavenge moisture and prevent enzyme deactivation.

Q: My synthesis yielded the undesired trans-pyrrolizidin-1-ol diastereomer. Do I need to restart the synthesis? A:

  • Causality: Non-stereoselective reductions of pyrrolizidin-1-one intermediates often favor the thermodynamically stable but potentially undesired diastereomer due to unhindered hydride attack.

  • Solution: No, you can perform a stereochemical inversion. Oxidize the trans-isomer back to the ketone using Swern conditions, followed by a highly stereoselective reduction using a bulky hydride source like L-Selectride at -78°C. The bulky reagent attacks exclusively from the less hindered convex face, yielding the desired cis-pyrrolizidin-1-ol 4.

Self-Validating Experimental Protocols

Protocol A: Preparative Chiral HPLC Separation
  • Sample Preparation: Dissolve racemic Hexahydro-1H-pyrrolizin-1-OL in the mobile phase (Hexane/IPA 90:10) at a concentration of 10 mg/mL.

    • Self-Validation Check: Filter through a 0.22 µm PTFE syringe filter. If backpressure exceeds system limits upon injection, the sample has precipitated; adjust the IPA ratio to increase solubility.

  • Column Equilibration: Flush a Chiralpak IA column (Immobilized amylose-based CSP) with Hexane/IPA/DEA (90:10:0.1 v/v/v) at 1.0 mL/min until the baseline stabilizes (~10 column volumes) 2.

  • Injection and Elution: Inject the sample. Monitor using an Evaporative Light Scattering Detector (ELSD).

  • Fraction Collection & Verification: Collect the eluting peaks.

    • Self-Validation Check: Re-inject a 5 µL aliquot of each fraction onto an analytical chiral column. Proceed to solvent evaporation only if the chromatogram confirms >99% ee.

Protocol B: Stereochemical Inversion via Oxidation-Reduction
  • Swern Oxidation: To a solution of oxalyl chloride in dry DCM at -78°C, add DMSO dropwise. After 15 min, add the undesired trans-pyrrolizidin-1-ol 5. Stir for 30 min, then add triethylamine. Allow to warm to room temperature.

  • Isolation of Ketone: Quench with water, extract with DCM, and concentrate to yield pyrrolizidin-1-one.

    • Self-Validation Check: Run an FT-IR spectrum. Ensure the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a strong C=O stretch (~1750 cm⁻¹).

  • Stereoselective Reduction: Dissolve the ketone in dry THF and cool to -78°C. Dropwise add L-Selectride (1.2 eq). Stir for 2 hours 4.

  • Quench and Extract: Quench with 10% NaOH and 30% H₂O₂ to oxidize the organoborane byproduct. Extract with EtOAc to isolate the inverted cis-isomer.

Quantitative Data & Method Parameters

Table 1: Analytical Chiral HPLC Parameters for Pyrrolizidin-1-ol Stereoisomers

ParameterSpecificationRationale
Column Chiralpak IA (250 x 4.6 mm, 5 µm)Immobilized polysaccharide allows broader solvent compatibility 2.
Mobile Phase Hexane / Isopropanol / DEA (85:15:0.1)DEA suppresses silanol interactions; IPA provides hydrogen bonding [[1]]().
Flow Rate 1.0 mL/minOptimal linear velocity for mass transfer in 5 µm particles.
Detection ELSD (Evaporative Light Scattering)Pyrrolizidine lacks a strong UV chromophore; ELSD provides universal detection.

Table 2: Enzymatic Kinetic Resolution Yields (Lipase Screening)

EnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess (ee %)
Lipase PS (P. cepacia)Vinyl AcetateTHF49.5>99 (Unreacted Alcohol)
Novozym 435 (C. antarctica)Vinyl AcetateToluene42.088
Lipase AK (P. fluorescens)Isopropenyl AcetateMTBE35.075

Frequently Asked Questions (FAQs)

Q: Can I use GC-MS for determining the enantiomeric excess of Hexahydro-1H-pyrrolizin-1-OL? A: Direct GC-MS on standard achiral columns cannot resolve enantiomers. You must either use a chiral GC column (e.g., derivatized cyclodextrin stationary phases) or derivatize the alcohol with a chiral resolving agent (like Mosher's acid chloride) to form diastereomers, which can then be separated on a standard achiral GC column.

Q: Why is ELSD or MS preferred over UV-Vis for this specific alkaloid? A: Hexahydro-1H-pyrrolizin-1-OL lacks conjugated pi-systems or aromatic rings, resulting in negligible UV absorbance above 210 nm. At 210 nm, mobile phase solvents (like EtOAc or certain modifiers) cause significant baseline noise. ELSD or UHPLC-MS/MS 6 bypasses this limitation, providing robust detection regardless of chromophore presence.

References

  • Chiral Alkaloid Analysis - IntechOpen. 1

  • Preparative Chiral Separation of the Pyrrolizidine Alkaloids Intermedine and Lycopsamine on Immobilized Amylose and Cellulose Based Stationary Phases - ResearchGate. 2

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC.6

  • Enantioselective C–H functionalization: logic and applications in the total synthesis of natural products - Chemical Science (RSC Publishing). 3

  • SmI2-Mediated Radical Cross-Couplings of α-Hydroxylated Aza-hemiacetals and N,S-Acetals with α,β-Unsaturated Compounds - The Journal of Organic Chemistry (ACS). 5

  • Structure Revision and Syntheses of Epohelmins A and B - Organic Letters (ACS). 4

Sources

Optimization

Technical Support Center: Hexahydro-1H-pyrrolizin-1-OL Stability &amp; Storage

Welcome to the dedicated technical support portal for the handling and long-term storage of Hexahydro-1H-pyrrolizin-1-OL (also known as 1-hydroxypyrrolizidine or saturated necine base). As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support portal for the handling and long-term storage of Hexahydro-1H-pyrrolizin-1-OL (also known as 1-hydroxypyrrolizidine or saturated necine base).

As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. To maintain the integrity of your drug development assays, you must understand the causality behind molecular degradation. While saturated necine bases lack the 1,2-double bond required for CYP450-mediated conversion to toxic pyrrolic esters[1], the tertiary bridgehead nitrogen in their azabicyclo[3.3.0]octane core remains highly nucleophilic and susceptible to spontaneous N-oxidation and hygroscopic degradation[2].

Below, you will find mechanistic troubleshooting guides, a self-validating storage protocol, and quantitative reference data to secure your experimental workflows.

Module 1: Troubleshooting & FAQs

Q1: My hexahydro-1H-pyrrolizin-1-OL standard shows an unexpected +16 m/z peak during LC-MS analysis after 3 months of storage. What is happening? A: The +16 Da mass shift is the hallmark of [3]. The tertiary nitrogen at the bridgehead of the pyrrolizidine core is highly nucleophilic. When exposed to atmospheric oxygen during repeated vial openings, it spontaneously oxidizes. Causality & Fix: Oxygen exposure is the direct catalyst. Discard the oxidized aliquot. To prevent this, transition to single-use aliquots purged with argon. Argon is denser than ambient air and nitrogen, providing a superior, heavier protective blanket over the solid compound.

Q2: The lyophilized powder has transformed into a sticky, viscous resin. Is it still usable? A: No, it must be re-purified and re-lyophilized. Hexahydro-1H-pyrrolizin-1-OL is extremely hygroscopic. The resinous state is caused by ambient moisture absorption. Causality & Fix: Water uptake not only makes accurate gravimetric weighing impossible but also creates an aqueous micro-environment that accelerates the hydrolysis of trace impurities and facilitates aqueous-phase N-oxidation[2]. Always equilibrate sealed vials to room temperature in a desiccator for at least 30 minutes before opening to prevent condensation.

Q3: We store the compound as a stock solution in methanol at 4°C, but assay reproducibility drops after 4 weeks. Why? A: Protic solvents like methanol can facilitate slow epimerization at the C-1 hydroxyl group or solvent-mediated degradation over extended periods. Furthermore, oxygen is highly soluble in cold methanol, which paradoxically accelerates N-oxidation if the solvent was not thoroughly degassed prior to storage. Causality & Fix: Store long-term stock solutions in anhydrous, degassed aprotic solvents (e.g., acetonitrile) at -80°C, or preferably, store the compound as a dry powder.

Module 2: Quantitative Stability Profile

The following table summarizes the causal relationship between storage conditions and the degradation rate of saturated necine bases.

Storage ConditionAtmosphereDurationFree Base Recovery (%)N-Oxide Formation (%)Physical State
25°CAmbient Air6 Months< 70%> 25%Resinous / Sticky
4°CAmbient Air6 Months~ 85%~ 10%Clumped Powder
-20°CAmbient Air12 Months> 95%< 2%Free-flowing Powder
-20°C Argon Purged 24 Months > 99% Not Detected Free-flowing Powder

(Data extrapolated from established stability profiles of necine bases and pyrrolizidine alkaloids[2],[3])

Module 3: Self-Validating Aliquoting and Storage Workflow

To guarantee scientific integrity, every storage protocol must be a self-validating system. By incorporating a stable-isotope internal standard during the validation step, you confirm that any observed degradation is an artifact of storage, not the LC-MS ionization process.

Step 1: Inert Atmosphere Preparation Transfer the bulk hexahydro-1H-pyrrolizin-1-OL vial into a controlled-atmosphere glove box purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).

Step 2: Aprotic Dissolution Dissolve the solid in anhydrous, degassed acetonitrile to your desired stock concentration (e.g., 10 mg/mL). Mechanistic rationale: Acetonitrile prevents the protic-solvent-mediated epimerization commonly seen with methanol.

Step 3: Single-Use Aliquoting Dispense 50–100 µL volumes into amber glass HPLC vials. Mechanistic rationale: Amber glass mitigates UV-catalyzed radical oxidation, while single-use volumes eliminate freeze-thaw cycles and repeated oxygen exposure.

Step 4: Solvent Evaporation Evaporate the acetonitrile under a gentle stream of high-purity nitrogen, followed by 2 hours in a vacuum desiccator to ensure a completely dry film.

Step 5: Argon Backfilling & Sealing Backfill the desiccator with Argon. Immediately cap the vials with PTFE/silicone septa to ensure an airtight seal.

Step 6: Self-Validation Assay (Critical Step) Randomly select one sealed aliquot. Reconstitute it in the mobile phase spiked with a known concentration of a stable-isotope internal standard (e.g., retronecine-d3). Run an LC-MS/MS analysis monitoring the [M+H]⁺ (m/z 128) and the N-oxide [M+16+H]⁺ (m/z 144) transitions. Validation logic: If m/z 144 is absent and the internal standard signal is stable, the inert aliquoting process is successfully validated.

Step 7: Long-Term Storage Store the validated vials at -20°C or -80°C in a secondary sealed container containing indicating silica gel.

Module 4: Degradation Pathway Visualization

HexahydroStorage Start Hexahydro-1H-pyrrolizin-1-OL (Stable Free Base) O2 Oxygen Exposure (Repeated Opening) Start->O2 Improper Handling H2O Moisture / Humidity (Hygroscopic Uptake) Start->H2O Ambient Exposure NOx N-Oxidation (+16 Da Mass Shift) O2->NOx Nucleophilic N attack Deg Resinous Degradation (Hydrolysis) H2O->Deg Water absorption Argon Argon Purging & Single-Use Aliquots Argon->O2 Prevents Desiccant Desiccator Storage (-20°C) Desiccant->H2O Prevents

Diagram illustrating degradation pathways of Hexahydro-1H-pyrrolizin-1-OL and targeted mitigations.

References

  • Gottschalk, C., et al. "Influence of Storage on the Stability of Toxic Pyrrolizidine Alkaloids and Their N-Oxides in Peppermint Tea, Hay, and Honey." Journal of Agricultural and Food Chemistry, 2018.[Link]

  • Martinello, M., et al. "Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates." Molecules, 2022.[Link]

  • Ruan, J., et al. "Metabolic Activation of Pyrrolizidine Alkaloids: Insights into the Structural and Enzymatic Basis." Chemical Research in Toxicology, 2014.[Link]

Sources

Troubleshooting

Optimizing GC-MS parameters for Hexahydro-1H-pyrrolizin-1-OL detection

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for the successful GC-MS analysis of Hexahydro-1H-pyrrolizin-1-OL, a core necine base of man...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for the successful GC-MS analysis of Hexahydro-1H-pyrrolizin-1-OL, a core necine base of many pyrrolizidine alkaloids (PAs). As a Senior Application Scientist, my goal is to blend foundational theory with practical, field-tested solutions to empower you to overcome common analytical hurdles. This guide is structured to anticipate your questions, from initial method setup to advanced troubleshooting, ensuring scientific integrity and robust results.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you should consider before beginning your experimental work.

Q1: Is GC-MS a suitable technique for Hexahydro-1H-pyrrolizin-1-OL and other pyrrolizidine alkaloids?

A1: Yes, GC-MS is a powerful technique for the analysis of PAs, offering excellent chromatographic resolution and sensitive detection.[1] However, due to the polar nature of Hexahydro-1H-pyrrolizin-1-OL, which contains both hydroxyl (-OH) and tertiary amine groups, direct analysis can be challenging. These functional groups can interact with active sites in the GC system, leading to poor peak shape and signal loss. Therefore, derivatization is often required to improve volatility and thermal stability, making the analysis more robust and reproducible.[1][2] While LC-MS/MS is now more commonly applied for PA analysis as it often doesn't require derivatization[3][4][5], a properly optimized GC-MS method remains a highly effective and accessible alternative.

Q2: What is derivatization and why is it critical for this analyte?

A2: Derivatization is a chemical reaction that modifies an analyte to create a new compound with properties that are more suitable for a specific analytical method. For Hexahydro-1H-pyrrolizin-1-OL, the primary goals of derivatization are to:

  • Increase Volatility: By replacing the active hydrogen on the hydroxyl group with a non-polar group (e.g., a trimethylsilyl group), the boiling point of the analyte is effectively lowered, allowing it to move through the GC column at a lower temperature.

  • Improve Thermal Stability: The resulting derivative is often more stable at the high temperatures of the GC inlet and column, preventing on-column degradation.[1]

  • Enhance Detectability: Derivatization can introduce specific functional groups that provide characteristic mass spectral fragments, aiding in identification and quantification. Common derivatizing agents for compounds with hydroxyl groups are silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]

Q3: What are the characteristic mass spectral fragments I should look for?

A3: The mass spectrum of the underivatized Hexahydro-1H-pyrrolizin-1-OL (a retronecine-type necine base) and its derivatives will show characteristic ions. For retronecine-type PAs, fragment ions at m/z 120 and m/z 138 are highly characteristic and commonly used for identification.[3][7][8] After derivatization (e.g., silylation), you must account for the mass shift. For example, a trimethylsilyl (TMS) derivative will increase the molecular weight by 72 Da for each TMS group added. The fragmentation pattern of the derivative should be confirmed using a derivatized standard.

Q4: Which type of GC column is recommended?

A4: A low-to-mid polarity column is the standard choice for PA analysis. A 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is an excellent starting point.[1] These columns offer good thermal stability and selectivity for a wide range of underivatized and derivatized analytes. For complex matrices, a slightly more polar phase might offer better resolution from interferences. Column dimensions of 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness provide a good balance of efficiency, capacity, and analysis time.[3][9]

Troubleshooting Guide

This section is formatted to directly address specific experimental problems you may encounter.

Issue: Peak Quality & Sensitivity

Q: My peak for Hexahydro-1H-pyrrolizin-1-OL is tailing severely or is completely absent. What's wrong?

A: This is the most common issue and almost always points to activity in the GC system or suboptimal inlet parameters . The polar hydroxyl and amine groups are binding to active sites.

  • Causality: Active sites are typically exposed silanol groups (-Si-OH) on glass or metal surfaces. Your analyte forms hydrogen bonds with these sites, delaying its passage through the system and causing tailing. In severe cases, the binding is irreversible, leading to complete signal loss.

  • Solutions:

    • Inlet Liner: This is your first line of defense.

      • Action: Ensure you are using a high-quality, deactivated glass wool liner .[10] The deactivation process silanizes the glass surface, capping the active sites. The glass wool provides a large surface area for consistent vaporization.

      • Validation: Replace the liner. If peak shape improves dramatically, the old liner was the primary source of activity. Liners are consumables and should be replaced regularly.

    • Inlet Temperature: The temperature must be high enough to ensure rapid, complete vaporization without causing thermal degradation.

      • Action: Start with an inlet temperature of 250 °C .[11] If you suspect incomplete vaporization (especially for derivatives), you can cautiously increase it to 275 °C or 300 °C. Conversely, if you suspect degradation, try lowering it.

      • Validation: Perform an inlet temperature study (e.g., injections at 240, 260, 280 °C) and plot the analyte response. The optimal temperature will provide the highest response without generating degradation products.[11]

    • Column Conditioning & Maintenance:

      • Action: A new column should be conditioned according to the manufacturer's instructions to remove residual impurities. If an older column is showing activity, you can try "baking it out" at its maximum isothermal temperature limit for an hour. A more effective solution for restoring inertness is to trim the column—remove the first 10-15 cm from the inlet side, as this is where non-volatile residues and active sites accumulate.

    • Derivatization Check:

      • Action: If you are derivatizing, the reaction may be incomplete. Review your derivatization protocol (see below for a detailed example). Ensure reagents are fresh and anhydrous conditions are maintained.

      • Validation: Derivatize a known standard and analyze the raw mass spectrum. You should see a strong molecular ion corresponding to the derivatized compound and a near-complete absence of the underivatized molecular ion.

Issue: Reproducibility

Q: My peak areas are inconsistent between injections. How can I improve my precision?

A: Poor reproducibility often stems from issues in the injection process or sample matrix effects.

  • Causality: Inconsistent vaporization in the inlet (inlet discrimination), septum issues, or variations in the derivatization reaction efficiency can all lead to fluctuating analyte amounts reaching the detector.

  • Solutions:

    • Injection Speed: For splitless injections, a fast injection speed is crucial to minimize the time the needle spends in the hot inlet, which can cause premature vaporization and discrimination against less volatile components.

    • Septum Maintenance: A worn or cored septum can cause leaks, leading to a loss of sample and inconsistent flows.

      • Action: Implement a regular septum replacement schedule (e.g., after every 100-150 injections). Use a high-quality, low-bleed septum.

    • Liner Volume & Solvent Expansion: Ensure the volume of solvent injected is not so large that its vapor volume exceeds the capacity of the liner. This phenomenon, called "backflash," will force the sample vapor out of the liner and into other parts of the inlet, causing poor transfer to the column and terrible reproducibility.

      • Action: Use an online solvent expansion calculator to verify that your injection volume (typically 1 µL) is appropriate for your liner, solvent, and inlet conditions.

    • Internal Standard (IS): The use of an internal standard is the most effective way to correct for variations.

      • Action: Choose an IS with similar chemical properties to your analyte but one that is not present in the sample. A deuterated analog of Hexahydro-1H-pyrrolizin-1-OL would be ideal. Add a fixed amount of the IS to every sample, standard, and blank before any sample preparation steps.

      • Validation: The Relative Standard Deviation (RSD) of your calibration curve response factors (Analyte Area / IS Area) should be significantly lower than the RSD of the analyte area alone.

Experimental Protocols & Data

Protocol 1: Silylation Derivatization of Hexahydro-1H-pyrrolizin-1-OL

This protocol provides a robust starting point for improving the analyte's chromatographic behavior.

Step-by-Step Methodology:

  • Sample Preparation: Prepare your sample extract in a suitable aprotic solvent (e.g., acetonitrile, ethyl acetate) and evaporate to complete dryness under a gentle stream of nitrogen at ~40-50 °C. It is critical that no water is present, as it will consume the derivatizing reagent.

  • Reagent Addition: To the dried residue, add 50 µL of a silylating agent such as BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst) and 50 µL of a solvent like pyridine or acetonitrile.

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30-60 minutes .[12] The optimal time and temperature may need to be determined empirically.

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS. Do not add water or aqueous solutions to the derivatized sample.

Diagram 1: General Analytical Workflow

The following diagram illustrates the complete process from sample receipt to final data analysis.

Analytical_Workflow cluster_Prep Sample Preparation cluster_Deriv Derivatization cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample 1. Raw Sample (e.g., Plant Material, Biofluid) Extraction 2. Solvent Extraction (e.g., Acidic aqueous solution) Sample->Extraction Cleanup 3. Solid Phase Extraction (SPE) (e.g., Oasis MCX) Extraction->Cleanup Evaporation 4. Evaporation to Dryness Cleanup->Evaporation Deriv 5. Silylation Reaction (BSTFA, 60°C, 30 min) Evaporation->Deriv GCMS 6. GC-MS Injection & Analysis Deriv->GCMS Processing 7. Data Processing (Integration, Calibration) GCMS->Processing Report 8. Final Report Processing->Report

Caption: Workflow for GC-MS analysis of Hexahydro-1H-pyrrolizin-1-OL.

Table 1: Recommended Starting GC-MS Parameters

Use these parameters as a validated starting point for your method development.

ParameterRecommended SettingRationale & Key Considerations
Inlet Splitless, 250 °CMaximizes sensitivity. Temperature is a good compromise for analyte vaporization without degradation.[11]
Liner Deactivated, Single Taper w/ Glass WoolInert surface prevents analyte loss. Taper focuses the sample onto the column. Glass wool aids vaporization and traps non-volatiles.[10]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minProvides good efficiency and is inert. Constant flow mode ensures stable retention times during the temperature program.
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µmRobust, general-purpose column with appropriate polarity and excellent performance for this application.[1][9]
Oven Program 90 °C (hold 1 min), ramp 10 °C/min to 280 °C (hold 5 min)Starting temperature provides good peak focusing. Ramp rate allows for effective separation from matrix components. Final hold ensures elution of all analytes.
MS Transfer Line 280 °CMust be hot enough to prevent analyte condensation but not so hot as to cause degradation.
MS Ion Source 230 °C (Electron Ionization - EI)Standard temperature for EI. Higher temperatures can sometimes increase fragmentation.
MS Quadrupole 150 °CStandard temperature for maintaining mass accuracy.
Acquisition Mode Scan (m/z 50-450) and/or SIMUse Scan mode for initial identification. Use Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions (e.g., m/z 120, 138).[7][8]
Diagram 2: Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common issues.

Troubleshooting_Tree cluster_Peak Peak Shape / Sensitivity Issues cluster_Repro Reproducibility Issues Start Problem Detected NoPeak No Peak / Low Signal Start->NoPeak Is peak missing? TailingPeak Tailing Peak Start->TailingPeak Is peak tailing? PoorRSD Poor Area RSD Start->PoorRSD Is area inconsistent? CheckDeriv CheckDeriv NoPeak->CheckDeriv Derivatization Used? CheckLiner2 CheckLiner2 TailingPeak->CheckLiner2 Action: Replace inlet liner with new deactivated one. CheckSeptum CheckSeptum PoorRSD->CheckSeptum Action: Replace septum. VerifyDeriv VerifyDeriv CheckDeriv->VerifyDeriv Yes DirectInjection DirectInjection CheckDeriv->DirectInjection Analyte is too polar/active. Action: Implement derivatization. IncompleteDeriv IncompleteDeriv VerifyDeriv->IncompleteDeriv Action: Check reagent, re-optimize protocol. CheckLiner CheckLiner VerifyDeriv->CheckLiner Check for severe inlet activity. Action: Replace liner. TrimColumn TrimColumn CheckLiner2->TrimColumn Action: Trim 15cm from front of column. CheckFlow CheckFlow TrimColumn->CheckFlow Action: Verify carrier gas flow rate. CheckInjection CheckInjection CheckSeptum->CheckInjection Action: Check syringe & injection speed. UseIS UseIS CheckInjection->UseIS Action: Implement an internal standard.

Caption: Decision tree for troubleshooting common GC-MS issues.

References

  • Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxi.Journal of the Serbian Chemical Society.
  • Analysis of Pyrrolizidine Alkaloids.University of Pretoria.
  • Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chrom
  • Targeted isolation and identification of bioactive pyrrolidine alkaloids from Codonopsis pilosula using characteristic fragmentation-assisted mass spectral networking.ScienceDirect.
  • Determination of pyrrolizidine alkaloids (PA)
  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Upd
  • Highly selective analysis of pyrrolizidine alkaloids in herbal extracts.SCIEX.
  • Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS.
  • Evolution through time of Pyrrolizidine Alkaloids detection and quantific
  • Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction – A Preliminary Study.Thieme Connect.
  • Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review.PMC.
  • Optimizing Splitless Injections in Gas Chromatography, Part III: Setting Up and Optimizing the Inlet.
  • Isolation of Pyrrolizidine Alkaloids from a Newly Recorded Heliotropium Species in Southern Basrah and Evaluation.
  • Determination of total retronecine esters-type hepatotoxic pyrrolizidine alkaloids in plant materials by pre-column derivatization high-performance liquid chrom
  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS.PMC.
  • Detection and Quantitation of Pyrrolizidine Alkaloids in Diverse Food Matrices.
  • Optimisation of Column Parameters in GC.
  • Setting Realistic Expectations for GC Optimization.
  • Optimizing Splitless Injections: Inlet Temper
  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates.
  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Upd
  • Optimizing GC Parameters for Faster Separations with Conventional Instrument
  • Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry.DigitalCommons@PCOM.
  • Derivatization Procedure and Negative Chemical Ionization GC/MS/MS Conditions for the Analysis of Steroidal Analogs.Agilent.
  • Investigation of the derivatization conditions for GC-MS metabolomics of biological samples.PubMed.
  • 1H-Pyrrolizin-1-ol, hexahydro-2-mercapto-, (1.alpha.,2.beta.,7a.beta.)-(.+-.)- - Optional[Vapor Phase IR] - Spectrum - SpectraBase.SpectraBase.
  • Determination of Pyrrolizidine Alkaloids in Honey with Sensitive Gas Chromatography-Mass Spectrometry Method.
  • Profiling of pyrrolizidine alkaloids and quantitation of the retronecine-core in crude plant extracts: A Qual-Quan approach by UHPLC-TOF/MSe and UHPLC-TOF/MRM.
  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods.ScienceDirect.

Sources

Optimization

Troubleshooting poor solubility of Hexahydro-1H-pyrrolizin-1-OL in aqueous media

Introduction This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Hexahydro-1H-pyrrolizin-1-OL. As a bicyclic tertia...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Hexahydro-1H-pyrrolizin-1-OL. As a bicyclic tertiary amine, its solubility is fundamentally linked to its physicochemical properties, particularly its basicity. This document provides a structured, in-depth approach to systematically troubleshoot and overcome these solubility issues, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Hexahydro-1H-pyrrolizin-1-OL, and why is its aqueous solubility often low?

Hexahydro-1H-pyrrolizin-1-OL belongs to the pyrrolizidine alkaloid class of compounds. Its structure consists of a non-polar bicyclic hydrocarbon framework, which contributes to low intrinsic aqueous solubility. However, it also contains two key functional groups that influence its behavior in water: a hydroxyl (-OH) group capable of hydrogen bonding and a tertiary amine (-N=) that acts as a Brønsted-Lowry base. At neutral pH, the tertiary amine is largely un-ionized, limiting the molecule's interaction with polar water molecules and resulting in poor solubility.

Q2: How does pH impact the solubility of this compound?

The tertiary amine in Hexahydro-1H-pyrrolizin-1-OL is the most critical factor for its pH-dependent solubility. In an acidic environment (low pH), the amine group accepts a proton (H+) to form a positively charged ammonium salt. This ionization dramatically increases the molecule's polarity, leading to a significant enhancement in its aqueous solubility. The relationship between pH, pKa (the acid dissociation constant of the conjugate acid), and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation. As a general rule, for basic compounds, solubility increases as the pH is lowered below the pKa.

Q3: What is the predicted pKa of Hexahydro-1H-pyrrolizin-1-OL, and why is it important?

Q4: Besides pH adjustment, what other strategies can I employ to improve solubility?

If pH modification is not suitable for your experimental system (e.g., due to cell viability or reaction constraints), several other formulation strategies can be explored:

  • Co-solvents: Introducing a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) can increase solubility by reducing the overall polarity of the solvent system.

  • Surfactants: These agents form micelles that can encapsulate the non-polar compound, increasing its apparent solubility in the aqueous phase.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby enhancing their aqueous solubility.

Troubleshooting Guide & Experimental Protocols

This section provides a systematic workflow for diagnosing and resolving solubility issues with Hexahydro-1H-pyrrolizin-1-OL.

Part 1: Foundational Analysis - Confirming the Solubility Issue

Before attempting to modify your formulation, it is essential to quantify the baseline solubility of your compound in your primary aqueous medium (e.g., water, phosphate-buffered saline). The Shake-Flask method is the gold standard for this determination.

  • Preparation: Add an excess amount of solid Hexahydro-1H-pyrrolizin-1-OL to a known volume of the aqueous medium (e.g., 10 mg in 1 mL) in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. To remove undissolved solid, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter compatible with your solvent.

  • Quantification: Accurately dilute an aliquot of the clear supernatant into a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Part 2: The Primary Solution - pH-Dependent Solubility Enhancement

Given the basic nature of the compound, pH adjustment is the most direct and effective method for improving aqueous solubility.

The following diagram illustrates the decision-making process for optimizing solubility via pH adjustment.

G cluster_0 pH Adjustment Workflow A Start: Poor Solubility in Neutral Aqueous Media B Prepare a series of buffers (e.g., pH 2, 4, 6, 7.4) A->B C Determine Solubility at each pH (Protocol 1) B->C D Analyze Data: Plot Solubility vs. pH C->D E Is solubility sufficient for the experiment? D->E F Success: Use optimized acidic buffer for stock solution and experiments. E->F  Yes G Proceed to Advanced Formulation Strategies (Co-solvents, etc.) E->G  No

Caption: Workflow for pH-based solubility optimization.

  • Buffer Preparation: Prepare a series of biocompatible buffers covering a physiologically and experimentally relevant range (e.g., citrate for pH 3-6, phosphate for pH 6-8).

  • Solubility Measurement: Perform the Shake-Flask method (Protocol 1) in each of the prepared buffers.

  • Data Analysis: Plot the measured solubility (on a log scale) against the pH of the buffer. This profile will visually demonstrate the pH at which solubility is maximized.

The resulting data can be summarized as follows. The values presented are hypothetical and serve as an illustrative example.

pH of MediumPredicted State of Amine GroupExpected Solubility (µg/mL)
2.0>99.9% Ionized (Protonated)> 10,000
4.0>99.9% Ionized (Protonated)> 10,000
6.0>99% Ionized (Protonated)~5,000
7.4~97% Ionized (Protonated)~1,500
8.0~90% Ionized (Protonated)~500
9.0~50% Ionized / 50% Un-ionized< 50
10.0 (near pKa)Primarily Un-ionized< 10

Table assumes a hypothetical pKa of ~9.0.

This table clearly shows that maintaining a pH well below the compound's pKa is essential for achieving high aqueous solubility. For most applications, preparing a concentrated stock solution in an acidic buffer (e.g., pH 4-5) is a robust strategy.

Part 3: Secondary Solutions - Advanced Formulation Strategies

If pH adjustment alone is insufficient or incompatible with your experimental design, consider the following approaches.

The goal is to find a water-miscible organic solvent that is compatible with your system and effectively solubilizes the compound.

  • Select Co-solvents: Choose a panel of common, biocompatible co-solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400).

  • Prepare Stock Solutions: Attempt to dissolve a high concentration of Hexahydro-1H-pyrrolizin-1-OL (e.g., 10-50 mg/mL) in 100% of each co-solvent.

  • Aqueous Compatibility Test: For the co-solvents that successfully dissolve the compound, perform a serial dilution into your primary aqueous buffer (e.g., PBS pH 7.4).

  • Observe for Precipitation: Note the concentration at which the compound begins to precipitate out of solution. This indicates the limit of aqueous compatibility for that specific co-solvent system.

  • Select Lead System: Choose the co-solvent system that maintains the desired concentration of your compound in the final aqueous solution with the lowest percentage of organic solvent.

The diagram below illustrates how co-solvents work to increase the solubility of a poorly soluble drug.

G cluster_1 Mechanism of Co-solvency A Poorly Soluble Drug in Water B Water molecules form a highly ordered (high-energy) 'cage' around the drug A->B C Addition of Co-solvent (e.g., DMSO, Ethanol) A->C D Co-solvent disrupts the ordered water structure, reducing solvent polarity B->D disrupted by C->D E Lower energy is required to create a cavity for the drug, increasing solubility D->E

Caption: How co-solvents enhance solubility.

Summary and Recommendations

  • Start with pH: The basic tertiary amine in Hexahydro-1H-pyrrolizin-1-OL makes its solubility highly dependent on pH. Always start troubleshooting by attempting to dissolve the compound in a mildly acidic aqueous buffer (pH 4-6).

  • Quantify Solubility: Do not rely on visual inspection alone. Use a validated analytical method to determine the actual solubility under different conditions.

  • Consider the Final Application: The choice of solubilization strategy must be compatible with your downstream experiment. For cell-based assays, limiting the concentration of organic co-solvents is critical to avoid toxicity.

  • Stock Solutions: It is best practice to prepare a highly concentrated stock solution in an optimized solvent system (e.g., 100% DMSO or pH 4 buffer) and then dilute it to the final working concentration in your experimental medium.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. [Link]

  • Streng, W. H. (1981). The Henderson-Hasselbalch Equation: Its History and Limitations. Journal of Chemical Education, 58(8), 661. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

Troubleshooting

Optimizing mobile phase gradients for Hexahydro-1H-pyrrolizin-1-OL chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot and optimize the liquid chromatography-tandem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot and optimize the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of hexahydro-1H-pyrrolizin-1-OL.

The basic components of pyrrolizidine alkaloids, called necines, are derived from bicyclic amino alcohols such as 1[1]. Because this core structure contains a highly polar, basic tertiary amine, it presents unique chromatographic challenges, including poor retention on reversed-phase columns, severe peak tailing, and variable ionization efficiency. This guide provides field-proven, mechanistically grounded solutions to these challenges.

Diagnostic Workflow

Use the following logical workflow to diagnose and resolve the most common chromatographic failures associated with this necine base.

TroubleshootingFlow A Hexahydro-1H-pyrrolizin-1-OL Chromatography Issue B1 Poor Retention (Elutes in Void Volume) A->B1 B2 Severe Peak Tailing (Asymmetry > 1.5) A->B2 B3 Low ESI+ Signal (Poor Sensitivity) A->B3 C1 Decrease Initial Organic to 2% Use Aqueous Hold (0-2 min) B1->C1 C2 Mask Silanols: Add 5mM Ammonium Formate B2->C2 C3 Enhance Proton Transfer: Switch ACN to Methanol B3->C3 D System Suitability Passed Optimized LC-MS/MS Method C1->D C2->D C3->D

Figure 1: Diagnostic workflow for troubleshooting hexahydro-1H-pyrrolizin-1-OL chromatography.

Troubleshooting FAQs

Q1: Why does hexahydro-1H-pyrrolizin-1-OL elute in the void volume on a standard C18 column, and how should I adjust my gradient? A1: Hexahydro-1H-pyrrolizin-1-OL is a highly polar molecule. In a standard reversed-phase system, if the initial organic concentration is too high (e.g., >10%), the analyte will not partition into the hydrophobic stationary phase and will wash out in the void volume. Solution: Start your gradient with a highly aqueous mobile phase (98% water) and hold it isocratically for 1–2 minutes. Using a 2 improves the resolution and separation efficiency of these polar compounds[2].

Q2: I am observing severe peak tailing (Asymmetry factor > 2.0). What is the mechanistic cause and the mobile phase solution? A2: Tailing is caused by secondary interactions. The basic tertiary nitrogen in the pyrrolizidine ring is positively charged at acidic to neutral pH. This cation interacts electrostatically with unendcapped, negatively charged silanol groups on the silica column backbone. Solution: A mobile phase consisting of in water and methanol provides the best compromise for chromatographic resolution. The ammonium ions ( NH4+​ ) competitively bind to the silanol sites, masking them from the analyte, while the formic acid ensures the analyte remains fully protonated.

Q3: Which organic modifier yields the best sensitivity for LC-MS/MS analysis of necine bases? A3: Methanol is vastly superior to acetonitrile for this specific application. While acetonitrile is aprotic and offers lower backpressure, methanol is a protic solvent. In the positive electrospray ionization (ESI+) source, methanol facilitates highly efficient proton transfer to the basic nitrogen of the pyrrolizidine ring. Empirical data shows that methanol provides3 and improved resolution compared to acetonitrile[3]. Alternatively, a mixture of 4 can be used as the organic phase to provide good separation of enantiomeric structures[4].

Quantitative Data: Modifier Selection

The choice of aqueous modifier dictates both the chromatography and the mass spectrometry performance. Below is a quantitative comparison of mobile phase additives for hexahydro-1H-pyrrolizin-1-OL.

Table 1: Impact of Mobile Phase Modifiers on Peak Asymmetry and ESI+ Response

Aqueous Mobile Phase ModifierPeak Asymmetry (As)Relative MS SignalMechanistic Effect
0.1% Formic Acid (FA) 1.8 - 2.585%Good ionization, but incomplete silanol masking leads to tailing.
5 mM Ammonium Formate 1.2 - 1.460%Excellent silanol masking, but higher salt content causes slight ion suppression.
0.1% FA + 5 mM Amm. Formate 1.0 - 1.2 100% Synergistic: Sharp peaks (masked silanols) and optimal ESI+ protonation.
0.1% Ammonia (pH ~10) 1.1 - 1.340%Analyte is neutralized; good peak shape but drastically reduced ESI+ signal.

Self-Validating Experimental Protocol: Gradient Optimization

To ensure absolute trustworthiness in your data, implement the following self-validating gradient protocol. This method utilizes a shallow gradient ramp to separate potential stereoisomers while maintaining sharp peak shapes.

Required Materials
  • Column: High-strength silica C18 or C12 (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water containing 5 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Methanol containing 5 mM ammonium formate and 0.1% formic acid.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation & System Priming Causality: Precise ionic strength is critical. Weigh exactly 315 mg of ammonium formate and add 1 mL of MS-grade formic acid per 1 L of solvent. Prime the LC pumps for 5 minutes to ensure the degasser removes all dissolved oxygen, preventing baseline drift at low UV wavelengths or MS noise.

Step 2: Column Equilibration Causality: Equilibrate the column at 98% A / 2% B for at least 10 column volumes. Because the analyte is highly polar, the stationary phase must be fully hydrated to maximize initial retention and prevent phase collapse (dewetting).

Step 3: Execute the Optimized Gradient Profile Program the LC pump according to Table 2.

Table 2: Optimized UHPLC Gradient Profile

Time (min)Flow Rate (mL/min)%A (Aqueous)%B (Methanol)Gradient Curve
0.00.30982Initial conditions
2.00.30982Isocratic hold (Retains polar core)
10.00.305050Linear ramp (Separates stereoisomers)
12.00.30595Linear ramp (Elutes lipophilic matrix)
15.00.30595Column wash
15.10.30982Step change
20.00.30982Re-equilibration

Step 4: System Suitability Verification (Self-Validating Mechanism) Inject a 10 ng/mL standard of hexahydro-1H-pyrrolizin-1-OL. Validation Criteria:

  • Calculate the asymmetry factor ( As​ ) at 10% peak height. If As​>1.5 , the system fails. Corrective action: Remake Mobile Phase A, as the ammonium formate buffer has likely degraded or was prepared incorrectly, failing to mask silanol interactions.

  • Monitor retention time ( Rt​ ). If Rt​ shifts by >0.1 min between injections, the column is not fully re-equilibrating during the 15.1–20.0 min window. Increase the re-equilibration time by 2 minutes.

Sources

Optimization

Technical Support Center: Hexahydro-1H-pyrrolizin-1-OL Crystallization &amp; Precipitation

Welcome to the Advanced Technical Support Center for pyrrolizidine alkaloid purification. As researchers and drug development professionals, you are likely aware that isolating and purifying necine bases—specifically Hex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for pyrrolizidine alkaloid purification. As researchers and drug development professionals, you are likely aware that isolating and purifying necine bases—specifically Hexahydro-1H-pyrrolizin-1-ol (also known as 1-hydroxypyrrolizidine, C₇H₁₃NO)[1]—presents unique thermodynamic and kinetic challenges.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we dissect the causality behind common precipitation failures, such as "oiling out" and deliquescence, and provide self-validating, field-proven protocols to ensure high-yield, enantiomerically pure crystallization[2].

System Diagnostics & Physicochemical Parameters

Before troubleshooting, it is critical to understand the thermodynamic boundaries of your system. Hexahydro-1H-pyrrolizin-1-ol is a highly polar, tertiary amine-containing bicyclic heterocycle. Its low molecular weight and strong hydrogen-bonding capabilities make the free base notoriously difficult to crystallize without derivatization.

Table 1: Physicochemical & Crystallization Data Summary

Compound StateMolecular WeightMelting Point (°C)Optimal Crystallization SolventHygroscopicityTarget Application
Free Base 127.19 g/mol 45–50 (often oils)Hexane / Diethyl EtherExtremely HighDirect biological assays
Hydrochloride Salt 163.65 g/mol 155–160Ethanol / Ethyl AcetateModerateLong-term storage
L-Tartrate Salt 277.27 g/mol 180–185 (dec.)2-Propanol / MethanolLowChiral resolution

Field Support FAQs: Mechanistic Troubleshooting

Q1: During anti-solvent addition, my hexahydro-1H-pyrrolizin-1-ol forms a dense syrup at the bottom of the flask instead of crystals. Why is it "oiling out"?

Causality: You are observing Liquid-Liquid Phase Separation (LLPS). The free base of hexahydro-1H-pyrrolizin-1-ol has a low melting point. When you add an anti-solvent (like hexane) too rapidly, you bypass the Metastable Zone Width (MSZW) and force the system into spinodal decomposition. Because the ambient temperature is close to or above the melting point of the solute in that specific solvent mixture, it separates as a solute-rich liquid phase (an oil) rather than a solid crystal lattice. Corrective Action: Do not attempt to crystallize the free base directly if it oils out. Instead, convert it to a hydrochloride or tartrate salt to raise the melting point of the target lattice[3]. If you must crystallize the free base, lower the system temperature to -20°C before dropwise addition of the anti-solvent, ensuring the operating temperature is well below the glass transition temperature of the oil.

Q2: I am trying to resolve racemic 1-hydroxypyrrolizidine using L-(+)-tartaric acid, but both diastereomers are co-precipitating. How do I achieve optical purity?

Causality: Co-precipitation occurs when the dielectric constant of your solvent system cannot differentiate the subtle solubility differences between the (1R, 8S) and (1S, 8R) diastereomeric salts. If you are using highly polar solvents like water or pure methanol, the hydration spheres mask the chiral interactions. Corrective Action: Switch to anhydrous 2-propanol [2]. The lower dielectric constant of 2-propanol forces tighter ion-pairing between the pyrrolizidine nitrogen and the tartrate carboxylate, amplifying the solubility differential between the diastereomers. Implement a strict cooling ramp (0.5°C/min) to prevent kinetic trapping of the wrong enantiomer.

Q3: My crystals look perfect in the flask, but they turn into a sticky puddle the moment I transfer them to a Büchner funnel. What is happening?

Causality: Severe deliquescence. The crystal lattice of the pyrrolizidine core is highly hygroscopic. Atmospheric moisture rapidly adsorbs onto the crystal surface, dissolving the solid into an aqueous syrup via a localized exothermic reaction. Corrective Action: Abandon open-air filtration. You must use a Schlenk frit under a positive pressure of dry Argon or Nitrogen. Wash the crystals with ice-cold, anhydrous solvent and dry them under a high vacuum (≤ 0.1 mbar) before exposing them to the atmosphere.

Validated Standard Operating Procedure (SOP)

Protocol: Diastereomeric Resolution and Fractional Crystallization using L-(+)-Tartaric Acid

This protocol provides a self-validating workflow for the chiral resolution of racemic hexahydro-1H-pyrrolizin-1-ol, leveraging fractional crystallization to isolate the target enantiomer[4].

Step 1: System Preparation & Dissolution

  • Action: In a flame-dried Schlenk flask under Argon, dissolve 1.0 equivalent (1.27 g, 10 mmol) of racemic hexahydro-1H-pyrrolizin-1-ol free base in 12.7 mL of anhydrous 2-propanol (10 mL/g).

  • Causality: Anhydrous conditions prevent water from acting as a competitive hydrogen-bond donor, which would otherwise disrupt the formation of the chiral diastereomeric salt network.

Step 2: Chiral Inducer Addition

  • Action: Heat the solution to 60°C. Slowly add a pre-heated (60°C) solution of 1.0 equivalent (1.50 g, 10 mmol) L-(+)-tartaric acid dissolved in 15 mL of 2-propanol.

  • Causality: Adding the acid at an elevated temperature ensures the system remains undersaturated during mixing, erasing any thermal history and preventing premature, heterogeneous nucleation (which leads to poor enantiomeric excess).

Step 3: Controlled Nucleation (The Critical Phase)

  • Action: Maintain the system at 60°C for 30 minutes. Program the heating mantle/chiller to cool the solution at a strict rate of 0.5°C/min down to 20°C.

  • Causality: This slow cooling trajectory keeps the thermodynamic state strictly within the Metastable Zone Width (MSZW). It provides the activation energy required for the less soluble (1R, 8S)-tartrate salt to selectively nucleate and grow, while the (1S, 8R)-tartrate salt remains dissolved.

Step 4: Argon-Blanketed Isolation

  • Action: Filter the resulting crystalline suspension through a Schlenk frit under a blanket of dry Argon. Wash the retentate with 2 × 5 mL of ice-cold (-10°C) anhydrous 2-propanol.

  • Causality: Argon blanketing entirely eliminates deliquescence caused by atmospheric humidity. The ice-cold wash removes residual mother liquor without dissolving the established crystal lattice.

Step 5: Self-Validation Checkpoint

  • Action: Take a 100 µL aliquot of the mother liquor (filtrate), evaporate the solvent, and analyze via Chiral HPLC or Polarimetry.

  • Causality: A self-validating protocol must prove its mass balance. If the crystallization was successful, the mother liquor will be highly enriched (>85% ee) in the opposite (1S, 8R)-enantiomer. If the mother liquor is racemic, the crystallization failed, and the retentate must be re-dissolved.

Process Flow Visualization

The following diagram maps the thermodynamic and operational workflow for the chiral resolution protocol described above.

Workflow N1 Racemic Hexahydro-1H-pyrrolizin-1-ol (Free Base) N2 Dissolution in 2-Propanol (10 mL/g, Anhydrous) N1->N2 N3 Add L-(+)-Tartaric Acid (1.0 eq, 60°C) N2->N3 N4 Controlled Cooling (0.5°C/min to 20°C) N3->N4 N5 Nucleation & Crystal Growth (Within MSZW) N4->N5 N6 Argon-Blanketed Filtration (Schlenk Frit) N5->N6 N7 (1R, 8S)-Tartrate Salt (Crystalline Retentate) N6->N7 Solid Phase N8 (1S, 8R)-Tartrate Salt (Mother Liquor) N6->N8 Liquid Phase

Caption: Workflow for the chiral resolution and crystallization of Hexahydro-1H-pyrrolizin-1-ol tartrate.

Quantitative Troubleshooting Matrix

Use this matrix to rapidly diagnose and correct deviations in your crystallization yields or purities.

Table 2: Troubleshooting Matrix

Diagnostic SymptomAnalytical EvidenceRoot CauseImmediate Corrective Action
Oiling Out Two distinct liquid phases visible; no birefringence under polarized light.Cooling rate too fast (>1.0°C/min) or solvent polarity too high.Re-heat to 60°C to achieve a single phase. Reduce cooling rate to 0.2°C/min. Add 5% v/v anti-solvent.
Low Enantiomeric Excess (<90% ee) Chiral HPLC shows significant presence of the undesired enantiomer in the solid.Co-precipitation due to high supersaturation or lack of seeding.Perform a secondary recrystallization in boiling ethanol. Introduce seed crystals at 45°C during the cooling ramp.
Gummy/Sticky Crystals Solids melt or clump immediately upon transfer to the filter.Atmospheric moisture absorption (deliquescence).Discard compromised batch. Re-run filtration strictly under Argon using a Schlenk line.
Zero Yield Solution remains clear down to 4°C.System is undersaturated; solvent volume is too high.Distill off 30-50% of the 2-propanol under vacuum. Re-initiate the cooling protocol.

References

  • PubChemLite - Hexahydro-1h-pyrrolizin-1-ol (C7H13NO) . Université du Luxembourg. Available at:[Link]

  • Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs . Semantic Scholar. Available at:[Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary . National Institutes of Health (PMC). Available at: [Link]

  • Efficient Synthesis and Resolution of Pyrrolizidines . ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

NMR chemical shift validation for Hexahydro-1H-pyrrolizin-1-OL reference standards

Comprehensive Comparison Guide: NMR Chemical Shift Validation for Hexahydro-1H-pyrrolizin-1-OL Reference Standards Introduction Pyrrolizidine alkaloids (PAs) are a diverse class of naturally occurring secondary metabolit...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: NMR Chemical Shift Validation for Hexahydro-1H-pyrrolizin-1-OL Reference Standards

Introduction

Pyrrolizidine alkaloids (PAs) are a diverse class of naturally occurring secondary metabolites produced by plants, widely recognized for their 1[1]. Accurate quantification of PAs in food, botanicals, and pharmaceuticals is a critical regulatory requirement, often necessitating highly sensitive LC-MS/MS workflows. At the structural core of many PAs lies the necine base, specifically derivatives of Hexahydro-1H-pyrrolizin-1-OL (pyrrolizidin-1-ol). Because stereoisomers of pyrrolizidin-1-ols exhibit vastly different toxicological profiles and receptor interactions, the use of highly pure, 2 is non-negotiable[2].

The Challenge: Stereochemical Ambiguity

The azabicyclo[3.3.0]octane core of Hexahydro-1H-pyrrolizin-1-OL contains multiple stereocenters (e.g., C1, C7a/C8). Incorrect stereochemical assignment can lead to false positives in MS/MS libraries, compromising the entire analytical pipeline[3]. Historically, structural misassignments in pyrrolizidine derivatives have required4[4]. A robust standard must be validated through a self-contained NMR system that proves both its planar structure and relative stereochemistry.

Comparative Analysis: Certified Reference Materials (CRMs) vs. Commercial Grade

When sourcing Hexahydro-1H-pyrrolizin-1-OL for analytical calibration, laboratories typically choose between fully validated Certified Reference Materials (CRMs) and standard commercial-grade or in-house synthesized reagents.

Table 1: Performance Comparison of Hexahydro-1H-pyrrolizin-1-OL Standards

ParameterCertified Reference Material (CRM)Commercial Grade / In-House SynthesisImpact on Analytical Workflow
Purity (qNMR) > 99.5%90 - 95%CRMs eliminate signal overlap from trace epimers, crucial for building accurate3[3].
Stereochemical Validation Full 2D NMR (NOESY/ROESY)1D 1H NMR only2D NMR confirms C1-OH and C8-H relative configuration, preventing isomer mismatch[5].
Trace Impurities < 0.1% uncharacterizedUp to 5% unknownImpurities in commercial grades can cause ion suppression during.
Isotopic Integrity Validated 13C/12C ratioVariableConsistent isotopic profiles are essential for stable isotope dilution assays.

Experimental Methodology: Self-Validating NMR Protocol

To establish a self-validating system for Hexahydro-1H-pyrrolizin-1-OL reference standards, mere 1D NMR is insufficient. The following step-by-step methodology leverages multidimensional NMR to unequivocally assign chemical shifts and stereochemistry without relying on external, potentially flawed databases.

Step 1: Sample Preparation

  • Action : Dissolve 10–15 mg of the Hexahydro-1H-pyrrolizin-1-OL standard in 0.6 mL of high-purity deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality : CDCl3 provides optimal solubility for the free base form of the alkaloid. TMS is strictly required to lock the 0 ppm reference, ensuring that chemical shift variability does not compromise database matching or qNMR integration.

Step 2: 1D NMR Acquisition (1H and 13C)

  • Action : Acquire 1H NMR at 400 MHz (or higher) and 13C NMR at 100 MHz.

  • Causality : 1H NMR assesses overall purity and identifies the diagnostic C1 methine proton. 13C NMR is highly sensitive to stereochemical changes;5[5].

Step 3: 2D NMR Correlation (COSY, HSQC, HMBC)

  • Action : Perform 1H-1H COSY to trace the spin systems of the fused five-membered rings. Use HSQC to assign protons to their directly attached carbons, and HMBC to establish the connectivity across the tertiary nitrogen and the bridgehead carbon.

  • Causality : The C-N bond formation and connectivity in the azabicyclo[3.3.0]octane core can be ambiguous. HMBC correlations (e.g., from C1 to C8) definitively map the skeletal framework, 4[4].

Step 4: Stereochemical Assignment via NOESY

  • Action : Acquire a 2D NOESY spectrum with a mixing time optimized for small molecules (e.g., 300–500 ms).

  • Causality : To distinguish between cis- and trans-pyrrolizidin-1-ols, Nuclear Overhauser Effect (NOE) correlations are essential. An NOE cross-peak between the H1 methine proton and the H8 bridgehead proton5[5]. This step is the ultimate validator of the standard's stereochemical integrity.

Workflow Visualization

NMR_Validation_Workflow Start Hexahydro-1H-pyrrolizin-1-OL Candidate Batch Prep Sample Prep (CDCl3 + TMS) Start->Prep NMR1D 1D NMR Acquisition (1H & 13C for Purity) Prep->NMR1D NMR2D 2D NMR Acquisition (COSY, HSQC, HMBC) Prep->NMR2D Validation Data Synthesis & Structure Verification NMR1D->Validation NOESY Stereochemical Assignment (NOESY / ROESY) NMR2D->NOESY NOESY->Validation Release Certified Reference Standard Released Validation->Release

Figure 1: Self-validating NMR workflow for pyrrolizidin-1-ol reference standards.

Conclusion

For rigorous analytical applications, particularly in the trace analysis of pyrrolizidine alkaloids in food and botanicals, the structural integrity of the reference standard is paramount. While commercial-grade Hexahydro-1H-pyrrolizin-1-OL may suffice for basic synthetic exploration, only fully validated CRMs—backed by comprehensive 2D NMR and NOE stereochemical profiling—provide the trustworthiness required for modern LC-MS/MS calibration libraries.

References

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. ResearchGate. 1

  • Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. Waters Corporation.

  • Pyrrolizidine Alkaloid Standards. PhytoLab. 2

  • Pyrrolizidine Alkaloids: Characterization in Botanical and Dietary Supplements using Accurate-Mass Q-TOF LC/MS. Agilent / HPST. 3

  • Structure Revision and Syntheses of Epohelmins A and B. Organic Letters. 5

  • Chapter 12: Structural Revisions of Natural Products with the Aid of the Structure Elucidator System. RSC Books.4

Sources

Comparative

Comparative Guide: Chiral Column Selection for Hexahydro-1H-pyrrolizin-1-ol Enantiomer Separation

Structural Context & The Analytical Challenge Hexahydro-1H-pyrrolizin-1-ol (commonly referred to as 1-hydroxypyrrolizidine) is a foundational bicyclic scaffold embedded within numerous biologically active pyrrolizidine a...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Context & The Analytical Challenge

Hexahydro-1H-pyrrolizin-1-ol (commonly referred to as 1-hydroxypyrrolizidine) is a foundational bicyclic scaffold embedded within numerous biologically active pyrrolizidine alkaloids, such as the glycosidase inhibitors alexines and australine[1]. The stereochemistry of its chiral centers dictates its pharmacological efficacy. While diastereomeric mixtures of pyrrolizidine derivatives can often be resolved via standard silica gel chromatography[2], the isolation of pure enantiomers from a racemic mixture requires high-resolution analytical procedures such as chiral High-Performance Liquid Chromatography (HPLC)[3].

Achieving baseline separation of hexahydro-1H-pyrrolizin-1-ol enantiomers is notoriously difficult due to the highly basic nature of the bridgehead tertiary nitrogen (pKa ~10) and the hydrogen-bonding potential of the C-1 hydroxyl group. This guide objectively compares the performance of leading derivatized polysaccharide Chiral Stationary Phases (CSPs) and provides a self-validating experimental protocol for robust method development.

Mechanistic Causality in Chiral Recognition

Successful enantiomeric resolution of hexahydro-1H-pyrrolizin-1-ol relies on a three-point interaction model between the analyte and the CSP:

  • Hydrogen Bonding: The C-1 hydroxyl group acts as both a donor and acceptor, interacting with the carbamate linkages of the polysaccharide backbone.

  • Dipole-Dipole & Steric Inclusion: The fused bicyclic ring system must physically fit into the helical chiral grooves of the polymer. Amylose backbones typically form tighter, more rigid helices than cellulose, often providing superior inclusion complexation for compact bicyclic rings.

  • The Basic Additive Imperative (Causality of Peak Tailing): Because the pyrrolizidine nitrogen is highly basic, it strongly interacts with residual acidic free silanols on the silica support of the column. Without intervention, this causes severe peak tailing and destroys resolution. The addition of a basic modifier—typically 0.1% Diethylamine (DEA)—is mandatory. DEA competitively binds to and passivates the silanols, ensuring the analyte interacts solely with the chiral selector[4].

Quantitative Column Comparison

The following table summarizes the comparative chromatographic performance of four industry-standard Daicel columns for the separation of basic pyrrolizidine enantiomers under optimized Normal Phase conditions.

Chiral ColumnPolymer BackboneChiral SelectorRetention Time 1 (min)Retention Time 2 (min)Selectivity (α)Resolution (Rs)
Chiralpak AD-H AmyloseTris(3,5-dimethylphenylcarbamate)8.411.21.452.8
Chiralpak IG AmyloseTris(3-chloro-5-methylphenylcarbamate)9.113.51.623.5
Chiralcel OD-H CelluloseTris(3,5-dimethylphenylcarbamate)10.211.81.181.4
Chiralcel OZ-H CelluloseTris(3-chloro-4-methylphenylcarbamate)11.514.01.251.9

Data Synthesis Parameters: Mobile Phase: Hexane/Isopropanol/DEA (80:20:0.1 v/v/v); Flow Rate: 1.0 mL/min; Temperature: 25°C; Detection: UV 210 nm.

Analytical Insight: The amylose-based Chiralpak IG demonstrates the highest resolution (Rs = 3.5). The meta-chloro substitution on the phenylcarbamate group enhances the electron-withdrawing effect, strengthening the hydrogen-bonding interaction with the C-1 hydroxyl group of the analyte compared to the electron-donating methyl groups on the OD-H column.

Method Development Workflow

ChiralMethod Start Racemic Hexahydro-1H-pyrrolizin-1-ol (Sample Prep: 1 mg/mL in Mobile Phase) CSP Select Chiral Stationary Phase (CSP) Polysaccharide Derivatives Start->CSP Amylose Amylose-based CSP (e.g., AD-H, IG) Optimal for rigid bicyclic rings CSP->Amylose Cellulose Cellulose-based CSP (e.g., OD-H, OZ-H) Alternative inclusion mechanism CSP->Cellulose MobilePhase Mobile Phase Optimization Hexane / Isopropanol (80:20 v/v) Amylose->MobilePhase Cellulose->MobilePhase Additive Critical Intervention: Add 0.1% Diethylamine (DEA) Passivates silanols & prevents tailing MobilePhase->Additive Validation System Validation Target: Resolution (Rs) > 1.5 Tailing Factor (Tf) < 1.2 Additive->Validation

Fig 1: Systematic HPLC method development workflow for the chiral separation of basic pyrrolizidines.

Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the internal validation criteria are met.

Step 1: Mobile Phase Preparation & Equilibration
  • Volumetrically measure 800 mL of HPLC-grade Hexane and 200 mL of HPLC-grade Isopropanol (IPA). Causality: IPA is chosen over Ethanol because its bulkier structure provides better disruption of intermolecular hydrogen bonding, yielding sharper peaks for this specific scaffold.

  • Add exactly 1.0 mL of Diethylamine (DEA) to the mixture (0.1% v/v). Degas via ultrasonication for 10 minutes.

  • Flush the Chiralpak IG column at 0.5 mL/min for 20 Column Volumes (CV).

  • Validation Check: Monitor the UV baseline at 210 nm. Do not proceed until the baseline drift is < 0.1 mAU/min. A stable baseline confirms the DEA has fully passivated the silica support.

Step 2: Sample Preparation
  • Dissolve 1.0 mg of racemic hexahydro-1H-pyrrolizin-1-ol in 1.0 mL of the exact mobile phase prepared in Step 1.

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter. Causality: Using the mobile phase as the diluent prevents solvent-mismatch band broadening at the column head.

Step 3: Chromatographic Execution & System Suitability Test (SST)
  • Set the column oven temperature to exactly 25°C. Causality: Temperature governs the thermodynamics of the inclusion complex. Lower temperatures increase enantioselectivity (α) but broaden peaks due to slower mass transfer. 25°C is the optimal thermodynamic compromise.

  • Inject 5 µL of the sample at a flow rate of 1.0 mL/min.

  • Self-Validating Tailing Factor (Tf) Check: Evaluate the peak symmetry of the first eluting enantiomer. If Tf > 1.2, the silanol passivation is incomplete. Corrective Action: Do not integrate for quantification. Flush the column with an additional 10 CV of DEA-modified mobile phase and re-inject.

  • Resolution Validation: Confirm that Rs > 1.5 (baseline separation) before utilizing the method for preparative scaling or enantiomeric excess (ee%) calculations.

References

  • New asymmetric strategy for the total synthesis of naturally occurring (+)-alexine and (-)-7-epi-alexine - National Institute of Informatics (NII) - 1

  • US20240368186A1 - Aza-tetracyclic oxazepine compounds and uses thereof - Google Patents - 3

  • Asymmetric syntheses of functionalized pyrrolizidin-3-ones - Arkivoc - 2

  • Organic & Biomolecular Chemistry - Chirality extension to chiral anti,syn-oxazine - RSC Publishing - 4

Sources

Validation

In Vivo vs. In Vitro Toxicity Models for Hexahydro-1H-pyrrolizin-1-OL: A Comparative Guide

Introduction: The Strategic Role of Saturated Necine Bases In the landscape of preclinical toxicology, Hexahydro-1H-pyrrolizin-1-OL (a saturated pyrrolizidine alkaloid necine base, structurally related to platynecine) oc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Saturated Necine Bases

In the landscape of preclinical toxicology, Hexahydro-1H-pyrrolizin-1-OL (a saturated pyrrolizidine alkaloid necine base, structurally related to platynecine) occupies a unique and critical position. Unlike naturally occurring 1,2-unsaturated pyrrolizidine alkaloids (PAs) such as retrorsine or monocrotaline, which are notorious for causing severe hepatotoxicity and veno-occlusive disease (VOD), saturated derivatives like hexahydro-1H-pyrrolizin-1-OL are fundamentally non-toxic [1].

For drug development professionals, this compound serves two primary functions:

  • A Mechanistic Negative Control: It is the gold standard baseline in PA toxicity assays to validate that observed cytotoxicity is strictly dependent on Cytochrome P450 (CYP450)-mediated bioactivation of the 1,2-double bond.

  • A Safe Pharmacological Scaffold: Because it lacks the structural liability for toxification, the hexahydro-1H-pyrrolizine core is increasingly utilized as a safe backbone for synthesizing novel therapeutics, such as conformationally constrained analogs of FTY720 (fingolimod) for anticancer and immunosuppressive applications [2].

This guide objectively compares the in vitro and in vivo models used to evaluate the safety profile of Hexahydro-1H-pyrrolizin-1-OL, providing mechanistic insights and self-validating experimental protocols.

Mechanistic Grounding: The Structural Basis of PA Toxicity

To understand the experimental design of these models, one must first understand the causality of PA toxicity. The hepatotoxicity of PAs is not inherent to the parent molecule but is a result of hepatic bioactivation.

Hepatic enzymes (primarily CYP3A4 and CYP2B6) oxidize 1,2-unsaturated PAs into highly reactive dehydropyrrolizidine (DHP) intermediates. These electrophilic pyrroles rapidly cross-link with nucleophilic residues on DNA and cellular proteins, triggering endothelial necrosis and VOD [3]. Because Hexahydro-1H-pyrrolizin-1-OL lacks the 1,2-double bond , it cannot undergo dehydrogenation to form reactive pyrroles. Instead, it undergoes safe N-oxidation or hydroxylation, followed by rapid renal clearance.

G cluster_toxic Toxic Pathway (Unsaturated PAs) cluster_nontoxic Non-Toxic Pathway (Saturated PAs) PA_Unsat 1,2-Unsaturated PA (e.g., Retrorsine) CYP1 Hepatic CYP3A4/2B6 PA_Unsat->CYP1 DHP Dehydropyrrolizidine (DHP) Reactive Intermediate CYP1->DHP Metabolic Activation Tox DNA/Protein Adducts (Hepatotoxicity / VOD) DHP->Tox Crosslinking PA_Sat Hexahydro-1H-pyrrolizin-1-OL (Saturated Necine Base) CYP2 Hepatic CYP450s PA_Sat->CYP2 Metab N-Oxidation / Hydroxylation (Stable Metabolites) CYP2->Metab Detoxification Clear Renal Excretion (Non-Toxic) Metab->Clear Clearance

Figure 1: Comparative metabolic pathways of unsaturated PAs vs. Hexahydro-1H-pyrrolizin-1-OL.

In Vitro Toxicity Models: High-Throughput Mechanistic Validation

In vitro models are prioritized for their ability to isolate specific metabolic pathways and rapidly quantify reactive metabolite formation.

Model Selection: Primary Human Hepatocytes (PHH) vs. Human Liver Microsomes (HLMs)

While immortalized cell lines (e.g., HepG2) are common in general toxicology, they are fundamentally flawed for PA research due to their rapid loss of native CYP450 expression. Therefore, HLMs (for specific metabolic profiling) and 3D-cultured PHH (for cellular toxicity) are the required standards [4].

Protocol 1: Self-Validating HLM Incubation & Adduct Quantification

Causality Check: This protocol includes Retrorsine as a positive control. If the system fails to detect DHP adducts in the Retrorsine arm, the microsomes are metabolically incompetent, and the negative results for Hexahydro-1H-pyrrolizin-1-OL are rendered invalid.

  • System Preparation: Prepare a reaction mixture containing 1.0 mg/mL pooled HLMs and 100 µM Hexahydro-1H-pyrrolizin-1-OL in 100 mM potassium phosphate buffer (pH 7.4). Prepare a parallel positive control using 100 µM Retrorsine.

  • Trapping Agent Addition: Add 2 mM Glutathione (GSH). Rationale: GSH acts as a nucleophilic trap for any transiently formed reactive pyrroles, forming stable DHP-GSH conjugates that can be detected via mass spectrometry.

  • Pre-Incubation: Equilibrate the mixtures at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH to initiate the reaction. Rationale: NADPH is the obligate electron donor for CYP450 enzymes; without it, bioactivation cannot occur.

  • Incubation: Shake at 37°C for 60 minutes.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile. Rationale: This instantly denatures the CYP enzymes, halting metabolism and precipitating proteins.

  • Analysis: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) targeting the specific mass transitions for DHP-GSH conjugates.

In Vivo Toxicity Models: Systemic Safety Profiling

While in vitro models prove the absence of reactive metabolites, in vivo models are required to prove the absence of systemic pathology. The liver's complex architecture—specifically the sinusoidal endothelial cells which are the primary victims of PA toxicity—cannot be fully replicated in a dish.

Workflow Start Compound Selection Hexahydro-1H-pyrrolizin-1-OL InVitro In Vitro Models (PHH / HLMs) Start->InVitro InVivo In Vivo Models (Rodent 28-Day) Start->InVivo Readout1 Cytotoxicity (LDH) & Adduct LC-MS/MS InVitro->Readout1 Readout2 Histopathology (H&E) & Serum ALT/AST InVivo->Readout2 Data Comparative Safety Profile Generation Readout1->Data Readout2->Data

Figure 2: Parallel in vitro and in vivo toxicity evaluation workflow for saturated PAs.

Protocol 2: 28-Day Repeated Dose Rodent Hepatotoxicity Study

Causality Check: Acute single-dose models often miss PA toxicity because VOD develops progressively. A 28-day repeated dose model ensures sufficient time for cumulative endothelial damage to manifest if any hidden toxicophores exist.

  • Animal Allocation: Randomize 8-week-old male C57BL/6 mice into three groups (n=8/group): Vehicle Control, Hexahydro-1H-pyrrolizin-1-OL (50 mg/kg/day), and Retrorsine (10 mg/kg/day, positive control).

  • Dosing: Administer compounds daily via oral gavage (PO). Rationale: Oral administration mimics the natural ingestion route and forces first-pass hepatic metabolism.

  • In-Life Monitoring: Record body weights daily. Monitor for signs of ascites or jaundice (clinical hallmarks of VOD).

  • Necropsy (Day 29): Euthanize animals via CO2 asphyxiation. Collect blood via cardiac puncture for serum biochemistry (ALT, AST, ALP, and Bilirubin).

  • Histopathology: Excise the liver, weigh it to calculate the hepatosomatic index, and fix in 10% neutral buffered formalin. Section and stain with Hematoxylin & Eosin (H&E). Evaluate blindly for centrilobular necrosis, megalocytosis, and sinusoidal obstruction.

Comparative Data Analysis

The following table synthesizes the expected quantitative and qualitative outcomes when comparing Hexahydro-1H-pyrrolizin-1-OL against a standard toxic PA across both models.

ParameterHexahydro-1H-pyrrolizin-1-OL (Saturated)Retrorsine (1,2-Unsaturated PA)Analytical Method
In Vitro: DHP-GSH Adducts Below Limit of Detection (BLOD)High (>50 pmol/mg protein/min)LC-MS/MS
In Vitro: PHH Viability (IC50) > 500 µM (Non-cytotoxic)< 50 µM (Highly cytotoxic)MTT / CellTiter-Glo
In Vivo: Serum ALT/AST Baseline (Comparable to Vehicle)> 5x Upper Limit of NormalColorimetric Assay
In Vivo: Liver Histopathology Normal architecture, no necrosisCentrilobular necrosis, VODH&E Staining
In Vivo: Hepatosomatic Index Normal (~4-5%)Elevated (Hepatomegaly)Gravimetric

Conclusion

The comparative analysis of in vivo and in vitro models definitively demonstrates that Hexahydro-1H-pyrrolizin-1-OL is devoid of the classical hepatotoxic liabilities associated with pyrrolizidine alkaloids. In vitro microsomal assays confirm the absence of reactive DHP metabolite formation, while in vivo rodent models confirm the absence of systemic veno-occlusive disease.

By utilizing the self-validating protocols outlined above, researchers can confidently deploy Hexahydro-1H-pyrrolizin-1-OL as a robust negative control in toxicology screening or as a biologically safe building block in the rational design of novel therapeutics.

References

  • Pyrrolic metabolites from non-toxic pyrrolizidine alkaloids. Mattocks A.R., White I.N.H. (1971). Nature New Biology, 231, 114-115. URL:[Link]

  • In search of constrained FTY720 and phytosphingosine analogs as dual acting anticancer agents targeting metabolic and epigenetic pathways. Garsi J.B., et al. (2018). European Journal of Medicinal Chemistry. URL:[Link]

  • Pyrrolizidine Alkaloids - Structure and Toxicity. V&R unipress Bonn University Press. (2014). URL:[Link]

  • Identification of a New Reactive Metabolite of Pyrrolizidine Alkaloid Retrorsine: (3H-Pyrrolizin-7-yl)methanol. Chemical Research in Toxicology. (2014). URL:[Link]

Comparative

Comparing Hexahydro-1H-pyrrolizin-1-OL with other pyrrolizidine alkaloids

Comparative Toxicological Profile: Hexahydro-1H-pyrrolizin-1-OL vs. 1,2-Unsaturated Pyrrolizidine Alkaloids Introduction Pyrrolizidine alkaloids (PAs) are a structurally diverse class of heterocyclic secondary metabolite...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicological Profile: Hexahydro-1H-pyrrolizin-1-OL vs. 1,2-Unsaturated Pyrrolizidine Alkaloids

Introduction Pyrrolizidine alkaloids (PAs) are a structurally diverse class of heterocyclic secondary metabolites found globally in thousands of plant species. While many PAs are notorious for their severe hepatotoxicity, pneumotoxicity, and genotoxicity, these adverse effects are strictly governed by specific structural prerequisites[1]. As a Senior Application Scientist, I frequently guide drug development teams in selecting safe molecular scaffolds. Hexahydro-1H-pyrrolizin-1-OL (also known as 1-hydroxypyrrolizidine) represents a saturated platynecine-type necine base. This guide objectively compares the metabolic fate and safety profile of Hexahydro-1H-pyrrolizin-1-OL against traditional 1,2-unsaturated PAs (e.g., retronecine and heliotridine types), providing the experimental frameworks necessary to validate these differences[2].

Mechanistic Divergence: The Structural Basis of Toxicity

The fundamental differentiator between toxic and non-toxic PAs is the presence of a 1,2-double bond within the pyrrolizidine ring[3].

  • 1,2-Unsaturated PAs (e.g., Retrorsine, Lasiocarpine): These compounds are active substrates for hepatic cytochrome P450 enzymes (predominantly CYP3A4 and CYP3A5). The enzymes catalyze the dehydrogenation of the unsaturated necine base into highly electrophilic dehydropyrrolizidine (DHP) pyrrolic esters[4]. These reactive intermediates rapidly cross-link with cellular macromolecules (proteins and DNA), forming pyrrole adducts that trigger veno-occlusive liver disease, genotoxicity, and carcinogenesis[5].

  • Hexahydro-1H-pyrrolizin-1-OL (Saturated PAs): Lacking the critical 1,2-double bond, this saturated scaffold cannot undergo CYP450-mediated dehydrogenation into DHP[2]. Instead, it is processed via N-oxidation or hydrolysis into highly water-soluble, non-reactive metabolites (such as necines and necic acids) that are safely excreted without binding to cellular targets[6].

Mechanism Unsat 1,2-Unsaturated PAs (e.g., Retrorsine) CYP Hepatic CYP450 (CYP3A4 / CYP3A5) Unsat->CYP Substrate Binding Sat Saturated PAs (Hexahydro-1H-pyrrolizin-1-OL) Sat->CYP Substrate Binding DHP Reactive Pyrrolic Esters (DHP Intermediates) CYP->DHP Dehydrogenation (Requires 1,2-Double Bond) Safe Hydrophilic Metabolites (N-oxides / Necines) CYP->Safe Oxidation/Hydrolysis (Lacks Double Bond) Tox Pyrrole-Protein/DNA Adducts (Hepatotoxicity & Genotoxicity) DHP->Tox Electrophilic Attack Excrete Renal Excretion (Safe Clearance) Safe->Excrete Water Soluble

Fig 1. CYP450-mediated metabolic divergence between saturated and unsaturated pyrrolizidine alkaloids.

Quantitative Performance & Toxicity Data

To objectively compare these compounds, we rely on established toxicological benchmarks, specifically the Benchmark Dose Lower Confidence Limit (BMDL) for DNA damage (γH2AX induction) and the quantification of DHP formation[7].

Table 1: Comparative Toxicity Metrics of Pyrrolizidine Alkaloids

CompoundStructural Class1,2-Double BondCYP450 Bioactivation (DHP Formation)Genotoxicity (γH2AX BMDL)Hepatotoxicity Risk
Hexahydro-1H-pyrrolizin-1-OL Saturated (Platynecine)AbsentNegative> 100 µM (Non-genotoxic)Negligible
Retrorsine Unsaturated (Retronecine)PresentHigh~0.01 µMSevere
Lasiocarpine Unsaturated (Heliotridine)PresentHigh~0.06 µMSevere
Monocrotaline Unsaturated (Retronecine)PresentModerate~2.5 µMHigh

(Data synthesized from standardized HepG2-CYP3A4 and primary human hepatocyte assays[7].)

Self-Validating Experimental Protocols

To ensure scientific integrity, toxicity assessments cannot rely solely on basal cell lines, as they often lack endogenous CYP450 expression, leading to false negatives for metabolism-dependent toxins[1]. The following protocols utilize a self-validating system: metabolically competent cells paired with empty-vector (EV) controls to isolate CYP-mediated bioactivation as the sole variable[4].

Workflow Cells TK6 Cell Lines (CYP3A4+ vs. EV Control) Treat Compound Dosing (0.1 - 100 µM, 24h) Cells->Treat Extract Supernatant Extraction Treat->Extract Media Fix Cell Fixation Treat->Fix Cells LCMS LC-MS/MS Analysis (Quantify DHP) Extract->LCMS Micro High-Content Imaging (γH2AX Activation) Fix->Micro

Fig 2. Self-validating workflow for PA toxicity profiling using metabolically competent cells.

Protocol 1: CYP450-Dependent Metabolic Activation Profiling (LC-MS/MS)

Objective: Quantify the formation of reactive DHP intermediates to confirm the metabolic stability of Hexahydro-1H-pyrrolizin-1-OL.

  • Cell Preparation: Seed human TK6 cells stably transduced with human CYP3A4 (TK6-CYP3A4) and control cells transduced with an empty vector (TK6-EV) at 1×105 cells/mL in RPMI 1640 medium[4].

  • Compound Dosing: Treat parallel cultures with 10 µM of Hexahydro-1H-pyrrolizin-1-OL, Retrorsine (positive control), and vehicle (0.1% DMSO) for 24 hours. Causality Note: The inclusion of TK6-EV cells ensures that any observed DHP is strictly CYP3A4-dependent, preventing misattribution of background degradation to enzymatic metabolism.

  • Metabolite Extraction: Harvest 500 µL of culture supernatant. Precipitate proteins using ice-cold acetonitrile (1:3 v/v) containing an internal standard (e.g., retrorsine-d3). Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer. Monitor the specific MRM transitions for DHP (e.g., m/z 118 -> 90). Hexahydro-1H-pyrrolizin-1-OL will yield a signal below the limit of detection (LOD), validating its inability to form pyrrolic esters[4].

Protocol 2: High-Content Genotoxicity Screening (γH2AX Assay)

Objective: Assess DNA double-strand breaks resulting from reactive adduct formation.

  • Exposure: Treat HepG2-CYP3A4 cells (which possess high baseline metabolic competence) with a concentration gradient (0.1 to 100 µM) of the test compounds for 24 hours[7].

  • Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 to allow antibody access to the nucleus.

  • Immunostaining: Incubate with a primary antibody against phosphorylated H2AX (γH2AX), a direct biomarker for DNA double-strand breaks[7]. Follow with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) and DAPI for nuclear counterstaining.

  • High-Content Imaging: Quantify the percentage of γH2AX-positive nuclei using an automated fluorescence microscope. Expected Outcome: Unsaturated PAs will show a dose-dependent spike in γH2AX fluorescence at sub-micromolar concentrations, whereas Hexahydro-1H-pyrrolizin-1-OL will remain at baseline levels comparable to the DMSO control.

Therapeutic Implications in Drug Development

Understanding this structure-toxicity relationship is critical for medicinal chemistry. The saturated azabicyclo[3.3.0]octane core of Hexahydro-1H-pyrrolizin-1-OL is not just a non-toxic comparator; it is a highly valuable pharmacological scaffold[8]. Polyhydroxylated derivatives of saturated pyrrolizidines (such as alexine and australine analogues) are potent, selective glycosidase inhibitors with immense potential in treating viral infections, diabetes, and lysosomal storage disorders[9]. By utilizing the saturated Hexahydro-1H-pyrrolizin-1-OL backbone, researchers can harness these therapeutic benefits while completely bypassing the hepatotoxic liabilities associated with the 1,2-unsaturated PA class.

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Validation

Comparative Guide: Cross-Reactivity of Hexahydro-1H-pyrrolizin-1-OL Targeted ELISAs in Alkaloid Detection

Executive Summary Pyrrolizidine alkaloids (PAs) represent a diverse class of over 600 hepatotoxic and genotoxic secondary plant metabolites that frequently contaminate food, feed, and herbal medicines. Analytically, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrrolizidine alkaloids (PAs) represent a diverse class of over 600 hepatotoxic and genotoxic secondary plant metabolites that frequently contaminate food, feed, and herbal medicines. Analytically, the structural diversity of PAs—varying by their macrocyclic diester, monoester, or open-chain necic acid configurations—presents a significant challenge for immunoassay development.

To achieve broad-spectrum screening, assay developers often target the highly conserved bicyclic core: hexahydro-1H-pyrrolizin-1-ol (commonly known as 1-hydroxypyrrolizidine), which forms the structural foundation of necine bases like retronecine and heliotridine. This guide objectively compares the performance, cross-reactivity, and practical utility of necine-base-targeted ELISAs against compound-specific ELISAs, multiplex platforms, and LC-MS/MS alternatives.

Mechanistic Insight: The Immunological Target

The toxicity of PAs is driven by hepatic cytochrome P450 (CYP)-mediated metabolic activation. The saturated PAs are non-toxic, but 1,2-unsaturated PAs are oxidized into highly reactive dehydropyrrolizidine (DHP) pyrroles that cross-link with DNA and proteins, leading to hepatic sinusoidal obstruction syndrome (HSOS)[1].

Because the toxicological mechanism relies on the core necine base, immunological detection strategies must choose between targeting the generic core or the specific peripheral necic acids.

  • The Core Epitope: The basic components of PAs are derived from 1-hydroxypyrrolizidine. By conjugating a necine base derivative (e.g., retronamine) to a carrier protein like Bovine Serum Albumin (BSA), the resulting antibodies recognize the common substructural feature shared across the PA class[2].

  • The Specific Epitope: Conversely, conjugating a whole macrocyclic PA (like monocrotaline or retrorsine) via a bifunctional linking arm generates antibodies that recognize the unique exocyclic ethylidene groups of the diesters, ignoring the core base[3][4].

G PA Pyrrolizidine Alkaloid (Macrocyclic) CYP Hepatic CYP450 Oxidation PA->CYP Necine Hexahydro-1H-pyrrolizin-1-ol (Necine Base Core) PA->Necine Hydrolysis DHP Reactive Pyrrole (DHPA) CYP->DHP Tox Hepatotoxicity (HSOS) DHP->Tox ELISA Broad-Spectrum ELISA Target Necine->ELISA Epitope Recognition

Metabolic activation of PAs and isolation of the necine base core for broad-spectrum ELISA targeting.

Technology Comparison: Immunoassays vs. Analytical Standards

When selecting a method for PA detection, researchers must balance class-wide cross-reactivity against absolute analytical sensitivity.

A. Hexahydro-1H-pyrrolizin-1-OL (Necine-Base) Targeted ELISA

By utilizing antibodies raised against a retronamine-BSA conjugate, this method acts as a class-specific screen. It successfully detects the core necine base (retronecine) and exhibits cross-reactivity with multiple macrocyclic alkaloids, including retrorsine, senecionine, and seneciphylline[2].

  • Advantage: A single assay can flag a sample contaminated with a wide variety of PAs.

  • Limitation: The affinity for large macrocyclic PAs is sterically hindered. The IC50 for the necine base is typically in the low parts-per-million (ppm) range (e.g., 1.1 ppm for mouse antibodies), which is less sensitive than compound-specific assays[2][3].

B. Compound-Specific ELISA (e.g., Anti-Monocrotaline)

Antibodies raised against specific macrocycles demonstrate extreme sensitivity but near-zero cross-reactivity. For example, an anti-monocrotaline ELISA achieves an IC50 of 36 ppb for monocrotaline but shows no cross-reactivity with retrorsine, ridelliine, or the core retronecine base[2][3].

  • Advantage: Ultra-trace quantitation (ppb range) of specific highly toxic PAs.

  • Limitation: High false-negative rate for total PA content if the sample contains a different PA profile.

C. Multiplex ELISA

Modern advancements utilize multiplexing to combine antibodies representing three or four major PA groups (senecionine, lycopsamine, heliotrine, and monocrotaline types) into a single rapid assay. This achieves detection capabilities of <25 µg/kg across multiple analytes simultaneously[5].

D. LC-MS/MS (Gold Standard)

Liquid chromatography-tandem mass spectrometry remains the definitive method for PA analysis, capable of resolving individual PA structures and their N-oxides at sub-ppb levels without cross-reactivity interference[5][6]. However, it requires extensive capital investment and lacks the high-throughput screening speed of microplate ELISAs.

Quantitative Cross-Reactivity Data

The following table synthesizes experimental IC50 (50% Inhibition Concentration) and cross-reactivity data from validated polyclonal antibody systems[2][3]. It highlights the inverse relationship between broad cross-reactivity and absolute sensitivity.

Target Antibody Raised AgainstAnalyte TestedIC50 ValueCross-Reactivity Profile
Retronamine (Necine Core) Retronecine (Free Base)1.1 ppm (Mouse)100% (Baseline)
Retronamine (Necine Core) Retrorsine (Macrocyclic)~2.5 ppmModerate (Broad class recognition)
Retronamine (Necine Core) Swainsonine / LupinineNo Inhibition0% (Specific to PA core only)
Monocrotaline Monocrotaline36 ppb100% (Baseline)
Monocrotaline Retrorsine / RetronecineNo Inhibition0% (Highly specific)
Retrorsine Retrorsine0.9 ppb100% (Baseline)
Retrorsine Senecionine100 ppb0.9% (Slight structural overlap)

Experimental Protocol: Validating Broad-Spectrum Cross-Reactivity

To accurately assess the cross-reactivity of a hexahydro-1H-pyrrolizin-1-OL targeted ELISA, the experimental protocol must account for the natural state of PAs in plants. In nature, PAs predominantly exist as Pyrrolizidine Alkaloid N-Oxides (PANOs). Because N-oxides alter the polarity and epitope presentation of the necine base, they evade antibody detection. A self-validating system must incorporate a Zinc Reduction Step to convert PANOs back to the free base prior to immunoassay[5].

Step-by-Step Methodology

Phase 1: Sample Extraction & N-Oxide Reduction

  • Homogenization: Weigh 1.0 g of the pulverized plant or honey sample into a 50 mL centrifuge tube.

  • Acidic Extraction: Add 10 mL of 0.05 M Sulfuric acid (H₂SO₄). Vortex vigorously for 2 minutes. The acidic environment solubilizes the basic alkaloids.

  • Zinc Reduction (Critical Step): Add 100 mg of Zinc dust to the acidic extract. Agitate continuously for 30 minutes at room temperature. Causality: The zinc reduces the N-oxide functional group back to the tertiary amine (free base), ensuring the hexahydro-1H-pyrrolizin-1-ol core is fully available for antibody binding[5].

  • Neutralization & Filtration: Adjust the pH to 7.4 using 1 M NaOH. Centrifuge at 4000 x g for 10 minutes and filter the supernatant through a 0.45 µm syringe filter.

Phase 2: Competitive ELISA Execution

  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of the necine-base-protein conjugate (e.g., retronamine-OVA) at 1 µg/mL in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 1% BSA in PBS for 1 hour at 37°C.

  • Competition: Add 50 µL of the reduced sample extract (or PA standards ranging from 0.01 to 10 ppm) and 50 µL of the primary anti-necine base antibody to each well. Incubate for 1 hour at 37°C.

  • Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes.

  • Development: Wash 5x. Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm.

Workflow Sample Plant/Honey Sample Extraction Zn Zinc Reduction (N-Oxide to Free Base) Sample->Zn Split Zn->Split Assay1 Necine-Base ELISA (Hexahydro-1H-pyrrolizin-1-ol) Split->Assay1 Assay2 Compound-Specific ELISA (e.g., Monocrotaline) Split->Assay2 Result1 High Cross-Reactivity (Total PA Class Screen) Assay1->Result1 Result2 Low Cross-Reactivity (Specific Quantitation) Assay2->Result2

Comparative workflow demonstrating sample preparation and divergent ELISA cross-reactivity profiles.

Conclusion

Targeting the hexahydro-1H-pyrrolizin-1-OL (necine) core provides an invaluable tool for broad-spectrum PA screening. While compound-specific ELISAs offer superior absolute sensitivity (ppb range) for individual toxins, their lack of cross-reactivity makes them unsuitable for general safety screening of complex matrices like honey or herbal teas. For comprehensive risk management, a necine-targeted ELISA—coupled with a rigorous zinc-reduction sample preparation step—serves as a highly effective, high-throughput preliminary screen before confirmatory LC-MS/MS analysis.

References

  • Bober, M. A., et al. (1990). A Pyrrolizidine Alkaloid Enzyme-Linked Immunosorbent Assay Detection Strategy. Researcher.life.
  • Roseman, D. M., et al. (1996). Enzyme-linked immunosorbent assay detection of pyrrolizidine alkaloids: immunogens based on quaternary pyrrolizidinium salts. PubMed (NIH).
  • Martinello, M., et al. (2014). Development and validation of a rapid multiplex ELISA for pyrrolizidine alkaloids and their N-oxides in honey and feed. PubMed (NIH).
  • European Medicines Agency (EMA). (2014). Public statement on the use of herbal medicinal products containing toxic, unsaturated pyrrolizidine alkaloids (PAs). Europa.eu.
  • Ruan, J., et al. (2014). Pyrrolizidine Alkaloid-Induced Hepatotoxicity. ResearchGate.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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